1-Cyclopropylpropan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-6(7)5-3-4-5/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTCOQDWIJYYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Cyclopropylpropan-1-ol: Chemical Properties, Structure, and Synthesis
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodology for 1-cyclopropylpropan-1-ol, a secondary alcohol of interest in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Core Chemical and Physical Properties
This compound is a cycloalkanol with a molecular formula of C6H12O.[1] Its structure consists of a cyclopropyl ring and a propyl group attached to the same carbon atom, which also bears a hydroxyl group. The presence of the strained cyclopropyl ring imparts unique chemical reactivity to the molecule.
Data Presentation: Key Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | PubChem[1] |
| Molecular Weight | 100.16 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 18729-46-9 | PubChem[1] |
| Physical Form | Liquid | Sigma-Aldrich[2] |
| InChI | InChI=1S/C6H12O/c1-2-6(7)5-3-4-5/h5-7H,2-4H2,1H3 | PubChem[1] |
| InChIKey | ZVTCOQDWIJYYSQ-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CCC(C1CC1)O | PubChem[1] |
Chemical Structure
The structure of this compound features a chiral center at the carbinol carbon (the carbon atom bonded to the hydroxyl group). Therefore, it can exist as two enantiomers, (R)-1-cyclopropylpropan-1-ol and (S)-1-cyclopropylpropan-1-ol.
Experimental Protocols: Synthesis
The synthesis of this compound can be effectively achieved via the Kulinkovich reaction. This organometallic reaction facilitates the preparation of cyclopropanol derivatives from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[3][4] The following protocol is adapted from a verified procedure for a similar compound, 1-cyclopropylcyclopropanol, found in Organic Syntheses.
Synthesis of this compound via the Kulinkovich Reaction
Reactants:
-
Ethyl cyclopropanecarboxylate
-
Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., diethyl ether or THF)
-
Titanium(IV) isopropoxide (Ti(O-iPr)₄) or Chlorotitanium triisopropoxide (ClTi(O-iPr)₃)
-
Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)
-
Aqueous sulfuric acid (H₂SO₄), 10% solution
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated brine solution (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A multi-necked, round-bottomed flask is equipped with a mechanical stirrer, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Charging the Flask: The flask is charged with ethyl cyclopropanecarboxylate, the titanium catalyst (e.g., titanium(IV) isopropoxide), and anhydrous diethyl ether.
-
Addition of Grignard Reagent: The solution is well-stirred, and a solution of ethylmagnesium bromide in ether is added dropwise over a period of several hours. The temperature of the reaction mixture should be maintained between 20°C and 25°C, using a water bath for cooling if necessary.
-
Reaction Completion: After the addition of the Grignard reagent is complete, the mixture, which typically turns black or dark-brown, is stirred for an additional 30 minutes at the same temperature.
-
Quenching the Reaction: The reaction mixture is then cooled to approximately -5°C to 0°C using an ice-salt or dry ice-acetone bath. The reaction is carefully quenched by the slow, dropwise addition of a pre-chilled 10% aqueous sulfuric acid solution. The temperature must be carefully controlled during this exothermic step to remain below 0°C.
-
Workup: The mixture is stirred at 0°C for an additional hour to ensure all precipitates have dissolved. The contents are then transferred to a separatory funnel.
-
Extraction and Washing: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are then washed sequentially with a saturated sodium bicarbonate solution and a saturated brine solution.
-
Drying and Solvent Removal: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) at a low temperature (around 20°C) to yield the crude this compound. Further purification can be achieved through distillation if required.
Mandatory Visualization
The following diagrams illustrate the logical relationships and workflows pertinent to this compound.
References
An In-depth Technical Guide to the Synthesis of 1-Cyclopropylpropan-1-ol for Novel Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-cyclopropylpropan-1-ol, a valuable building block in modern medicinal chemistry. The unique physicochemical properties conferred by the cyclopropyl moiety make this compound and its derivatives of significant interest in the development of novel therapeutics.[1][2][3][4][5] This document outlines a reliable synthetic protocol, key characterization data, and the underlying chemical principles for its preparation.
Introduction
The cyclopropyl group is a highly sought-after structural motif in drug discovery.[1][5] Its inherent ring strain and unique electronic properties can impart favorable characteristics to a molecule, such as increased metabolic stability, enhanced potency, and improved receptor binding affinity.[1][3][5] this compound serves as a key chiral intermediate for the synthesis of more complex molecules, where the cyclopropyl group can act as a rigid scaffold or a bioisosteric replacement for other functional groups. This guide focuses on the most common and efficient method for its synthesis: the Grignard reaction.
Synthetic Pathway: Grignard Reaction
The synthesis of this compound is most effectively achieved through the nucleophilic addition of a cyclopropyl Grignard reagent to propanal. This reaction forms a new carbon-carbon bond, creating the desired secondary alcohol.
Overall Reaction:
The reaction proceeds in two main stages: the formation of the Grignard reagent and the subsequent reaction with the aldehyde.
Mechanism of Synthesis
The synthesis begins with the formation of cyclopropylmagnesium bromide, a potent organometallic nucleophile. This is followed by the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of propanal. The resulting alkoxide is then protonated during an aqueous workup to yield the final product, this compound.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This section details the experimental procedure for the synthesis of this compound via the Grignard reaction.
Materials:
-
Magnesium turnings
-
Iodine crystal (for activation)
-
Cyclopropyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Propanal
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small volume of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the cyclopropyl bromide solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle heating may be necessary to start the reaction.
-
Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Propanal:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of propanal (0.9 equivalents) in anhydrous THF and add it dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
-
Data Presentation
The following tables summarize the key physical and spectroscopic data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O | [6] |
| Molecular Weight | 100.16 g/mol | [6] |
| CAS Number | 18729-46-9 | [6] |
| Appearance | Liquid | |
| Purity (Typical) | 95% | |
| IUPAC Name | This compound | [6] |
Table 2: Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR | Predicted δ (ppm): 3.2-3.4 (m, 1H, CH-OH), 1.4-1.6 (m, 2H, CH₂), 0.8-1.0 (t, 3H, CH₃), 0.2-0.6 (m, 5H, cyclopropyl protons) |
| ¹³C NMR | Predicted δ (ppm): 75-77 (CH-OH), 30-32 (CH₂), 15-17 (CH-cyclopropyl), 10-12 (CH₃), 2-5 (CH₂-cyclopropyl) |
| IR (cm⁻¹) | Typical absorptions: 3300-3400 (broad, O-H stretch), 3080-3000 (C-H stretch, cyclopropyl), 2960-2850 (C-H stretch, alkyl), 1050-1150 (C-O stretch) |
| Mass Spec (m/z) | Expected fragments: 100 (M+), 85 (M-CH₃), 71 (M-C₂H₅), 57 (M-C₃H₅O) |
Note: Predicted and typical spectroscopic data are based on analogous structures and general principles of NMR and IR spectroscopy. For definitive peak assignments, experimental data for this compound should be acquired.
Experimental Workflow and Logic
The synthesis of this compound follows a logical and well-established workflow for Grignard reactions. The critical steps involve the careful preparation of the Grignard reagent under anhydrous conditions to prevent its decomposition, followed by a controlled reaction with the aldehyde at low temperatures to minimize side reactions. The final purification step is essential to isolate the target compound in high purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Cyclopropyl Scaffold: A Generalist for Marketed Drugs [ouci.dntb.gov.ua]
- 5. scientificupdate.com [scientificupdate.com]
- 6. This compound | C6H12O | CID 10329254 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1-Cyclopropylpropan-1-ol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the novel synthetic alcohol, 1-Cyclopropylpropan-1-ol. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data Summary
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses. Note: As experimental data for this specific molecule is not widely available in public databases, the presented NMR and MS data are based on predictive models and analysis of analogous structures. IR data is based on characteristic functional group absorptions.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.20 | ddd | 1H | H-1 |
| ~1.70 | s | 1H | O-H |
| ~1.55 | m | 2H | H-2 |
| ~0.95 | t | 3H | H-3 |
| ~0.85 | m | 1H | H-1' |
| ~0.45 | m | 2H | H-2', H-2'' |
| ~0.15 | m | 2H | H-3', H-3'' |
ddd: doublet of doublet of doublets, s: singlet, m: multiplet, t: triplet
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~75.0 | CH | C-1 |
| ~30.0 | CH₂ | C-2 |
| ~15.0 | CH | C-1' |
| ~10.0 | CH₃ | C-3 |
| ~2.0 | CH₂ | C-2', C-3' |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch |
| ~3080 | Medium | C-H stretch (cyclopropyl) |
| ~2960-2850 | Strong | C-H stretch (alkyl) |
| ~1460 | Medium | CH₂ bend |
| ~1380 | Medium | CH₃ bend |
| ~1050 | Strong | C-O stretch |
| ~1020 | Medium | Cyclopropyl ring deformation |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 100 | 5 | [M]⁺ |
| 85 | 40 | [M - CH₃]⁺ |
| 71 | 100 | [M - C₂H₅]⁺ (Base Peak) |
| 57 | 60 | [C₄H₉]⁺ |
| 43 | 50 | [C₃H₇]⁺ |
Experimental Protocols
The acquisition of the spectroscopic data presented above follows standard laboratory procedures for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a proton frequency of 400 MHz or higher. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹H NMR, the spectral width is typically 0-12 ppm, and for ¹³C NMR, it is 0-220 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat this compound is placed directly onto the ATR crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column (e.g., HP-5MS) before entering the mass spectrometer. Electron Ionization (EI) at 70 eV is used to generate the mass spectrum. The mass analyzer is scanned over a range of m/z 35-500.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic methods.
This diagram outlines the process from sample preparation through spectroscopic analysis and data interpretation to the final determination of the molecular structure. Each spectroscopic technique provides unique and complementary information, which, when combined, allows for a comprehensive and unambiguous structural assignment.
In-Depth Technical Guide: 1-Cyclopropylpropan-1-ol (CAS Number 18729-46-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopropylpropan-1-ol is a secondary alcohol featuring a cyclopropyl group attached to the carbinol carbon. This structural motif is of interest in medicinal chemistry as the cyclopropyl ring is a bioisostere for various functional groups and can introduce conformational rigidity, potentially improving metabolic stability and binding affinity of drug candidates. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and predicted spectroscopic characteristics. Due to the limited availability of direct experimental data for this specific compound, some properties are estimated based on closely related analogs and established chemical principles.
Chemical and Physical Properties
The following table summarizes the known and estimated properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 18729-46-9 | [PubChem][1] |
| Molecular Formula | C₆H₁₂O | [PubChem][1] |
| Molecular Weight | 100.16 g/mol | [PubChem][1] |
| Physical Form | Liquid (presumed) | [Sigma-Aldrich] |
| Boiling Point | ~140-160 °C (estimated) | [General C6H12O alcohols range][2] |
| Density | ~0.9 g/mL (estimated) | [Based on related compounds][3] |
| Solubility | Soluble in water and common organic solvents (presumed) | [Based on related compounds][3] |
| XLogP3-AA | 1.2 | [PubChem][1] |
| Hydrogen Bond Donor Count | 1 | [PubChem][1] |
| Hydrogen Bond Acceptor Count | 1 | [PubChem][1] |
| Rotatable Bond Count | 2 | [PubChem][1] |
Synthesis
A robust and widely used method for the synthesis of 1-substituted cyclopropanols is the Kulinkovich reaction.[4][5][6] This reaction utilizes a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst to convert an ester into the corresponding cyclopropanol. For the synthesis of this compound, ethyl cyclopropanecarboxylate would be the appropriate starting ester.
Proposed Synthesis Pathway: Kulinkovich Reaction
The following diagram illustrates the proposed synthetic route to this compound.
Detailed Experimental Protocol (Adapted from a General Kulinkovich Reaction Protocol)
This protocol is adapted from a general procedure for the Kulinkovich reaction and is expected to be effective for the synthesis of this compound.[7]
Materials:
-
Ethyl cyclopropanecarboxylate
-
Ethylmagnesium bromide (solution in THF, e.g., 1.0 M)
-
Titanium(IV) isopropoxide or Chlorotitanium(IV) isopropoxide (solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, a solution of ethyl cyclopropanecarboxylate (1.0 equiv) in anhydrous THF is charged into a dry round-bottom flask equipped with a magnetic stirrer.
-
Addition of Catalyst: A solution of titanium(IV) isopropoxide or chlorotitanium(IV) isopropoxide (e.g., 1.0 M in THF, catalytic amount, typically 0.1-0.2 equiv) is added to the stirred solution at room temperature.
-
Cooling: The reaction mixture is cooled to 0 °C in an ice bath.
-
Addition of Grignard Reagent: A solution of ethylmagnesium bromide (e.g., 1.0 M in THF, 2.0-2.5 equiv) is added dropwise to the cooled reaction mixture over a period of 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-3 hours, or until TLC analysis indicates the consumption of the starting ester.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: The resulting mixture is extracted with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the cyclopropyl, carbinol, and propyl chain protons.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| OH | 1.5 - 3.0 | broad singlet | 1H |
| CH-OH | 3.0 - 3.5 | triplet or doublet of triplets | 1H |
| CH₂ (propyl) | 1.4 - 1.7 | multiplet | 2H |
| CH₃ (propyl) | 0.9 - 1.1 | triplet | 3H |
| CH (cyclopropyl) | 0.7 - 1.0 | multiplet | 1H |
| CH₂ (cyclopropyl) | 0.2 - 0.6 | multiplet | 4H |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reflect the different carbon environments in the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C-OH | 70 - 75 |
| CH₂ (propyl) | 30 - 35 |
| CH₃ (propyl) | 10 - 15 |
| CH (cyclopropyl) | 15 - 20 |
| CH₂ (cyclopropyl) | 0 - 10 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the presence of a hydroxyl group.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |
| O-H stretch | 3200 - 3600 | Broad, strong |
| C-H stretch (sp³) | 2850 - 3000 | Medium to strong |
| C-H stretch (cyclopropyl) | ~3100 | Weak to medium |
| C-O stretch (secondary alcohol) | 1100 - 1150 | Strong |
Mass Spectrometry (Predicted Fragmentation)
The mass spectrum of secondary alcohols often shows a weak or absent molecular ion peak.[8][9] Key fragmentation patterns include alpha-cleavage and dehydration.
-
Molecular Ion (M⁺): m/z = 100 (likely weak or absent)
-
Alpha-Cleavage: Loss of an ethyl radical (M - 29) to give a fragment at m/z = 71. Loss of a cyclopropyl radical (M - 41) to give a fragment at m/z = 59.
-
Dehydration: Loss of a water molecule (M - 18) to give a fragment at m/z = 82.
Biological Activity and Experimental Workflows
There is currently no specific information in the public domain regarding the biological activity or potential signaling pathway involvement of this compound. For a novel, uncharacterized compound such as this, a typical initial screening cascade in a drug discovery setting would involve assessing its general cytotoxicity against a panel of human cell lines.
Hypothetical In Vitro Cytotoxicity Screening Workflow
The following diagram illustrates a general workflow for the initial biological evaluation of a novel small molecule.[10][11][12]
Experimental Protocol: MTT Cytotoxicity Assay
This is a general protocol for assessing the cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a structurally interesting small molecule with potential applications in medicinal chemistry. While direct experimental data for this compound is limited, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. The provided synthesis protocol offers a reliable method for its preparation, and the predicted spectroscopic data can aid in its characterization. The outlined hypothetical biological screening workflow provides a starting point for the investigation of its potential therapeutic relevance. Further experimental studies are warranted to fully elucidate the properties and biological activity of this compound.
References
- 1. This compound | C6H12O | CID 10329254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Kulinkovich Reaction [organic-chemistry.org]
- 6. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 7. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 9. GCMS Section 6.10 [people.whitman.edu]
- 10. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 11. kosheeka.com [kosheeka.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Technical Guide to 1-Cyclopropylpropan-1-ol for Drug Discovery Professionals
This technical guide provides a comprehensive overview of 1-Cyclopropylpropan-1-ol, a secondary alcohol containing a cyclopropyl moiety. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed information on its chemical properties, synthesis, and potential relevance in pharmaceutical research.
Chemical Identity and Properties
This compound is a clear, liquid organic compound. Its IUPAC name is This compound .[1] This compound is also known by several synonyms, providing a broader scope for literature and database searches.
Synonyms:
A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | PubChem[1] |
| Molecular Weight | 100.16 g/mol | PubChem[1] |
| CAS Number | 18729-46-9 | PubChem[1] |
| Physical Form | Liquid | Sigma-Aldrich[2] |
| Purity (Typical) | ≥95% | Sigma-Aldrich[2] |
| Storage Temperature | Room Temperature | Sigma-Aldrich[2] |
| InChI Key | ZVTCOQDWIJYYSQ-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CCC(C1CC1)O | PubChem[1] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and common method involves the Grignard reaction. This involves the reaction of cyclopropyl magnesium bromide with propanal.
General Synthetic Protocol: Grignard Reaction
Objective: To synthesize this compound via the reaction of a cyclopropyl Grignard reagent with propanal.
Materials:
-
Cyclopropyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Propanal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions
-
Ice bath
Procedure:
-
Preparation of Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Dissolve cyclopropyl bromide in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small amount of the cyclopropyl bromide solution to the magnesium turnings. Once the reaction starts (indicated by bubbling and heat generation), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (cyclopropyl magnesium bromide).
-
-
Reaction with Propanal:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve propanal in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the propanal solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2-3 times).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by fractional distillation under reduced pressure.
-
Below is a DOT script visualizing the plausible synthetic pathway.
Caption: Synthetic route to this compound via a Grignard reaction.
Spectroscopic and Analytical Data
Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra for this compound can be obtained from various chemical suppliers. Researchers are advised to consult the certificates of analysis from commercial sources for precise data.
A general workflow for the analytical characterization of synthesized this compound is depicted in the following diagram.
Caption: Workflow for the chemical analysis and characterization of the compound.
Biological Activity and Relevance in Drug Discovery
As of the latest literature review, there is no specific documented biological activity or pharmacological profile for this compound itself. However, the cyclopropyl group is a significant structural motif in medicinal chemistry.[3] The inclusion of a cyclopropyl ring in a molecule can have several beneficial effects on its pharmacological properties.[4]
Potential Roles of the Cyclopropyl Moiety:
-
Metabolic Stability: The cyclopropyl group can block sites of metabolism, leading to an improved pharmacokinetic profile.[4]
-
Potency and Selectivity: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target.[4]
-
Lipophilicity: The cyclopropyl group can modulate the lipophilicity of a compound, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Novel Chemical Space: The unique three-dimensional structure of the cyclopropyl group allows for the exploration of novel chemical space in drug design.
Given these properties, this compound can be considered a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its secondary alcohol functional group provides a convenient handle for further chemical modifications.
The diagram below illustrates the conceptual influence of a cyclopropyl group on the properties of a drug candidate.
Caption: Conceptual impact of cyclopropyl incorporation in drug development.
Conclusion
This compound is a readily accessible chemical entity with potential as a building block in the synthesis of novel therapeutic agents. While it does not have a known biological activity on its own, the presence of the cyclopropyl group suggests that its derivatives could possess favorable pharmacological properties. This guide provides a foundational understanding of its chemistry and synthesis to aid researchers in their drug discovery and development endeavors.
References
- 1. This compound | C6H12O | CID 10329254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 18729-46-9 [sigmaaldrich.com]
- 3. Cyclopropyl Scaffold: A Generalist for Marketed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Star of Synthesis: A Technical Guide to the Research Applications of Cyclopropyl Carbinols
For Researchers, Scientists, and Drug Development Professionals
The cyclopropyl carbinol motif, a seemingly simple arrangement of a three-membered ring adjacent to a hydroxyl-bearing carbon, has emerged as a powerhouse in modern organic synthesis and medicinal chemistry. Its unique combination of inherent ring strain and the activating influence of the hydroxyl group bestows upon it a rich and versatile reactivity profile. This guide provides an in-depth exploration of the core research applications of cyclopropyl carbinols, offering a toolkit of reactions and concepts for researchers looking to leverage this dynamic functional group in their own work.
The Chemistry of Activation: Cyclopropylcarbinyl Cations and Their Fates
At the heart of much of cyclopropyl carbinol chemistry lies the facile formation of the cyclopropylcarbinyl cation. This carbocation is a non-classical, delocalized species that can be generated under a variety of conditions, most commonly through acid-catalyzed dehydration of the carbinol. The subsequent rearrangement of this cation is highly dependent on the substitution pattern of the cyclopropane ring and the reaction conditions, leading to a diverse array of synthetically useful products. This reactivity has been harnessed in a multitude of synthetic transformations, offering access to complex molecular architectures with high levels of chemo- and stereoselectivity.
Key Synthetic Applications
Cyclopropyl carbinols serve as versatile building blocks for a range of valuable organic molecules. Their utility is most prominently displayed in a series of powerful ring-opening and rearrangement reactions.
Synthesis of Benzo-Fused Nitrogen Heterocycles
Cyclopropyl carbinols are key precursors for the synthesis of important nitrogen-containing heterocyclic scaffolds, such as 2,3-dihydro-1H-benzo[b]azepines and 2-vinylindolines. These structures are prevalent in a variety of biologically active compounds and pharmaceuticals.[1][2] The reaction typically proceeds via a gold-catalyzed rearrangement of 2-tosylaminophenyl cyclopropylmethanols.[2]
The proposed mechanism involves the activation of the alcohol by a gold catalyst, leading to the formation of a carbocationic intermediate.[2] For tertiary alcohols, this intermediate triggers a ring-opening of the cyclopropane, which is then trapped by the tethered aniline to form the seven-membered benzo[b]azepine ring.[2] In the case of secondary alcohols, the fragmentation of the cyclopropane ring leads to a diene intermediate, which then undergoes an intramolecular hydroamination to yield the 2-vinylindoline product.[2]
Table 1: Gold-Catalyzed Synthesis of Benzo-Fused Nitrogen Heterocycles
| Substrate (Alcohol Type) | Product | Yield (%) |
| Tertiary | 2,3-Dihydro-1H-benzo[b]azepine | Moderate to Excellent |
| Secondary | 2-Vinylindoline | Moderate to Excellent |
Data sourced from a study on gold-catalyzed cyclopropyl carbinol rearrangement.[2]
Synthesis of α-Alkylidene-γ-butyrolactones
Cyclopropyl carbinols are valuable precursors for the stereoselective synthesis of α-alkylidene-γ-butyrolactones (ABLs), a structural motif present in numerous natural products. This transformation is typically catalyzed by bismuth(III) triflate (Bi(OTf)₃) and proceeds through a dehydrative, ring-opening cyclization.[3]
The reaction is initiated by the Bi(OTf)₃-catalyzed formation of a cyclopropylcarbinyl cation. This cation then undergoes a ring-opening reaction, which is subsequently trapped by a neighboring ester group.[3] Hydrolysis and elimination of methanol then lead to the formation of the α-alkylidene-γ-butyrolactone product, with a general preference for the E-isomer.[3] The substituents on both the carbinol and the cyclopropane ring play a crucial role in determining the chemoselectivity and stereoselectivity of the reaction.[3]
Table 2: Bi(OTf)₃-Catalyzed Synthesis of α-Alkylidene-γ-butyrolactones
| Substrate Features | Product | Yield (%) | E/Z Selectivity |
| Weakly stabilizing/electron-poor cyclopropane donors | α-Alkylidene-γ-butyrolactone | up to 89 | General preference for E |
| Highly stabilizing cyclopropane donors | Competing products | Lower | - |
Yields and selectivities are influenced by the electronic nature of the substituents on the cyclopropane ring.[3]
Diastereoselective Cyclopropanation
The hydroxyl group of cyclopropyl carbinols can act as a directing group in subsequent reactions on adjacent functionalities. A notable example is the directed diastereoselective Simmons-Smith cyclopropanation of alkenyl cyclopropyl carbinols to produce densely substituted stereodefined bicyclopropanes.[4] The reaction proceeds with excellent diastereoselectivity, furnishing the bicyclopropyl carbinol as a single diastereomer in high yield.[4] This highlights the utility of the cyclopropyl carbinol moiety as a rigid scaffold for stereocontrolled synthesis.
Table 3: Diastereoselective Simmons-Smith Cyclopropanation of Alkenyl Cyclopropyl Carbinols
| Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) |
| Alkenyl cyclopropyl carbinol | Bicyclopropyl carbinol | 88 | >98:02 |
Data from a study on directed diastereoselective Simmons-Smith cyclopropanation.[4]
Applications in Medicinal Chemistry and Drug Discovery
The unique structural and electronic properties of the cyclopropyl group make it a valuable motif in drug design. Its incorporation can lead to improvements in potency, metabolic stability, and pharmacokinetic properties.[4] Cyclopropyl carbinols and their derivatives have shown promise in several therapeutic areas.
Antimalarial Agents
Cyclopropyl carboxamides have been identified as a novel class of antimalarial agents with potent activity against drug-sensitive and resistant strains of Plasmodium falciparum.[5][6] The frontrunner compound, WJM280, exhibits an EC50 of 40 nM with no human cell cytotoxicity.[1] The mechanism of action has been identified as the targeting of the mitochondrial protein cytochrome b.[1]
Table 4: Antimalarial Activity of Cyclopropyl Carboxamides
| Compound | Target | In Vitro Potency (EC50/IC50) | In Vivo Efficacy |
| WJM280 | Cytochrome b | 40 nM | - |
| GSK1057714 | Unknown | 76-164 nM | Orally efficacious in mouse models |
| GSK2645947 | Unknown | 2-7 nM | - |
Data sourced from studies on cyclopropyl carboxamides as antimalarial agents.[1][6]
Phosphodiesterase (PDE) Inhibitors
Cyclopropyl groups are found in inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate intracellular levels of the second messengers cAMP and cGMP.[6][7] By inhibiting PDEs, these compounds can modulate a variety of signaling pathways involved in processes such as inflammation, smooth muscle relaxation, and neuronal function.[8][9] For example, PDE5 inhibitors increase cGMP levels, leading to the activation of protein kinase G (PKG), which in turn promotes smooth muscle relaxation.[10] This mechanism is the basis for the treatment of erectile dysfunction and pulmonary arterial hypertension.[10] The inclusion of a cyclopropyl moiety can enhance the selectivity and potency of these inhibitors.[6]
Enhancing Drug Properties
The incorporation of a cyclopropyl group, often as part of a cyclopropyl carbinol-derived structure, is a strategic approach in drug design to improve metabolic stability and introduce conformational rigidity.[4] The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[11] This can lead to an increased half-life and improved oral bioavailability of drug candidates. Furthermore, the rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to the target protein and improving potency.[4][12]
Experimental Protocols
General Procedure for the Synthesis of Cyclopropyl Carbinol
A common method for the preparation of cyclopropyl carbinol involves the reduction of a cyclopropanecarboxylic acid ester.[7][11]
Materials:
-
Methyl cyclopropanecarboxylate (1.0 mol)
-
Sodium borohydride (1.5 mol)
-
Aluminum trichloride (0.5 mol)
-
Methanol (500 mL)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a 1 L three-necked flask, add methyl cyclopropanecarboxylate (1.0 mol), sodium borohydride (1.5 mol), and methanol (500 mL).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add aluminum trichloride (0.5 mol) in portions, maintaining the temperature below 5 °C.
-
Allow the reaction to proceed overnight at room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Filter the resulting mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation to obtain cyclopropyl carbinol.
Conclusion
Cyclopropyl carbinols are far more than simple alcohols; they are versatile and powerful intermediates in organic synthesis and valuable motifs in medicinal chemistry. Their unique reactivity, stemming from the strained three-membered ring, opens up a wide range of synthetic possibilities, enabling the construction of complex and biologically relevant molecules. As our understanding of their chemistry deepens, the applications of cyclopropyl carbinols are set to expand even further, solidifying their role as a cornerstone of modern molecular design and synthesis. Researchers who embrace the potential of this remarkable functional group will undoubtedly be at the forefront of innovation in both academic and industrial settings.
References
- 1. Collection - αâAlkylidene-γ-butyrolactone Formation via Bi(OTf)3âCatalyzed, Dehydrative, Ring-Opening Cyclizations of Cyclopropyl Carbinols: Understanding Substituent Effects and Predicting E/Z Selectivity - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 2. Cyclopropyl carbinol: properties, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 3. α-Alkylidene-γ-butyrolactone Formation via Bi(OTf)3-Catalyzed, Dehydrative, Ring-Opening Cyclizations of Cyclopropyl Carbinols: Understanding Substituent Effects and Predicting E/Z Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Applications of Cyclopropyl carbinol_Chemicalbook [chemicalbook.com]
- 7. Method for preparing cyclopropyl carbinol - Eureka | Patsnap [eureka.patsnap.com]
- 8. Therapeutic targeting of 3’,5’-cyclic nucleotide phosphodiesterases: Inhibition and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic targeting of 3',5'-cyclic nucleotide phosphodiesterases: inhibition and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azepine synthesis from alkyl azide and propargylic ester via gold catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of 1-Cyclopropylpropan-1-ol: A Technical Guide
An In-depth Review of the Discovery and Synthetic Methodologies for a Key Cyclopropyl Alcohol Derivative
Abstract
This technical guide provides a comprehensive overview of the discovery and historical context of 1-cyclopropylpropan-1-ol synthesis. It details the primary synthetic routes, including the Grignard reaction, the Kulinkovich reaction, and the reduction of cyclopropyl ketones. Each method is presented with detailed experimental protocols, quantitative data, and mechanistic insights. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a practical resource for the laboratory-scale preparation of this important building block.
Introduction
Cyclopropyl-containing motifs are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and metabolic stability. This compound, a secondary alcohol featuring a cyclopropyl group, serves as a valuable intermediate in the synthesis of more complex molecules. Understanding its synthesis is crucial for the efficient development of novel chemical entities.
The first synthesis of a cyclopropanol was an accidental discovery by Magrane and Cottle in 1942 during the reaction of epichlorohydrin with a Grignard reagent.[1] While the specific discovery of this compound is not prominently documented, its synthesis logically follows from the development of general methods for creating 1-substituted cyclopropanols.
This guide will explore the most common and effective methods for the synthesis of this compound, providing detailed experimental procedures and comparative data to aid in method selection.
Key Synthetic Routes
The synthesis of this compound can be broadly categorized into three main approaches:
-
Grignard Reaction: The reaction of a cyclopropyl Grignard reagent with propanal.
-
Kulinkovich Reaction: A titanium-catalyzed reaction of an ester with a Grignard reagent.
-
Reduction of Ethyl Cyclopropyl Ketone: The reduction of the corresponding ketone to the secondary alcohol.
Data Summary of Synthetic Routes
| Synthetic Method | Starting Materials | Key Reagents | Typical Yield | Reaction Conditions | Reference |
| Grignard Reaction | Cyclopropyl bromide, Magnesium, Propanal | THF | Good to Excellent | Formation of Grignard reagent, then reaction with aldehyde. | General |
| Kulinkovich Reaction | Methyl propionate, Ethylmagnesium bromide | Titanium(IV) isopropoxide | 60-95% | 0 °C to room temperature, inert atmosphere. | [2] |
| Reduction of Ethyl Cyclopropyl Ketone | Ethyl cyclopropyl ketone | Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4) | High | NaBH4 in alcohol; LiAlH4 in ether, followed by aqueous workup. | General |
Experimental Protocols
Grignard Reaction Synthesis
This method involves the preparation of cyclopropylmagnesium bromide followed by its reaction with propanal.
Step 1: Preparation of Cyclopropylmagnesium Bromide
-
Materials: Magnesium turnings, cyclopropyl bromide, anhydrous tetrahydrofuran (THF), iodine crystal (optional, as an initiator).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine.
-
Add a small portion of a solution of cyclopropyl bromide in anhydrous THF from the dropping funnel.
-
Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
Step 2: Reaction with Propanal
-
Materials: Cyclopropylmagnesium bromide solution, propanal, anhydrous THF, saturated aqueous ammonium chloride solution.
-
Procedure:
-
Cool the freshly prepared cyclopropylmagnesium bromide solution in an ice bath.
-
Add a solution of propanal in anhydrous THF dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation.
-
Kulinkovich Reaction
This reaction synthesizes 1-substituted cyclopropanols from esters. To obtain this compound, one would ideally start with an ester that can provide the propyl and cyclopropyl groups. A variation of the standard Kulinkovich reaction would be required. For the purpose of this guide, a general protocol for a similar 1-substituted cyclopropanol is provided.
-
Materials: Methyl propionate, ethylmagnesium bromide solution in THF, titanium(IV) isopropoxide, anhydrous THF.
-
Procedure:
-
To a solution of methyl propionate and titanium(IV) isopropoxide in anhydrous THF under an inert atmosphere, cool the mixture to 0 °C.
-
Add the ethylmagnesium bromide solution dropwise over a period of 1.5 hours, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for an additional hour, then allow it to warm to room temperature for 30 minutes.
-
Quench the reaction with ethyl acetate followed by saturated aqueous ammonium chloride solution.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Reduction of Ethyl Cyclopropyl Ketone
This is a straightforward method involving the reduction of the corresponding ketone.
Method A: Using Sodium Borohydride (NaBH₄)
-
Materials: Ethyl cyclopropyl ketone, sodium borohydride, methanol.
-
Procedure:
-
Dissolve ethyl cyclopropyl ketone in methanol in a flask and cool the solution in an ice bath.
-
Add sodium borohydride portion-wise with stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by distillation.
-
Method B: Using Lithium Aluminum Hydride (LiAlH₄)
-
Materials: Ethyl cyclopropyl ketone, lithium aluminum hydride, anhydrous diethyl ether, water, 15% aqueous sodium hydroxide, anhydrous sodium sulfate.
-
Procedure:
-
To a suspension of lithium aluminum hydride in anhydrous diethyl ether in a flask cooled in an ice bath, add a solution of ethyl cyclopropyl ketone in anhydrous diethyl ether dropwise with stirring.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture in an ice bath and quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify by distillation.
-
Visualizations of Reaction Pathways and Workflows
Grignard Reaction Pathway
References
Physical and chemical characteristics of 1-Cyclopropylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-Cyclopropylpropan-1-ol, a secondary alcohol incorporating a cyclopropyl moiety. This document is intended to serve as a core resource, presenting available data on its properties, a detailed experimental protocol for its synthesis, and a logical workflow for its preparation.
Core Physical and Chemical Data
This compound is a colorless to light yellow liquid at room temperature.[1] While comprehensive experimental data is not widely published, the following tables summarize the available and predicted information for this compound, along with data for the closely related 1-propanol for comparative purposes.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | PubChem[2] |
| Molecular Weight | 100.16 g/mol | PubChem[2] |
| CAS Number | 18729-46-9 | PubChem[2] |
| Physical Form | Liquid | Sigma-Aldrich |
| Density | 0.88310 g/cm³ | ChemicalBook[1] |
| Boiling Point | Not Experimentally Determined | - |
| Refractive Index | Not Experimentally Determined | - |
| pKa (Predicted) | 15.17 ± 0.20 | ChemicalBook[1] |
| LogP (Predicted) | 1.2 | PubChem[2] |
Table 2: Comparative Physical Properties of 1-Propanol
| Property | Value | Source |
| Molecular Formula | C₃H₈O | Wikipedia[3] |
| Molecular Weight | 60.1 g/mol | Wikipedia[3] |
| Boiling Point | 97-98 °C | Wikipedia[3] |
| Refractive Index (n_D) | 1.387 | Wikipedia[3] |
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) to propanal.
Experimental Protocol: Grignard Synthesis
This protocol outlines a general procedure for the synthesis of this compound based on standard Grignard reaction methodologies.
Materials:
-
Bromocyclopropane
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Propanal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Cyclopropylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.
-
Add a small crystal of iodine to initiate the reaction if necessary.
-
In the dropping funnel, place a solution of bromocyclopropane in anhydrous diethyl ether or THF.
-
Add the bromocyclopropane solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed, indicating the formation of the Grignard reagent.
-
-
Reaction with Propanal:
-
Cool the freshly prepared cyclopropylmagnesium bromide solution in an ice bath.
-
In the dropping funnel, place a solution of propanal in anhydrous diethyl ether or THF.
-
Add the propanal solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether or THF.
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Synthesis Workflow
The logical flow of the synthesis of this compound via the Grignard reaction is depicted in the following diagram.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characteristics
¹H NMR (Proton Nuclear Magnetic Resonance)
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.
-
Cyclopropyl Protons: The protons on the cyclopropyl ring will appear in the upfield region, typically between 0.0 and 1.0 ppm. Due to the rigid nature of the ring, these protons will likely exhibit complex splitting patterns.
-
CH-OH Proton: The proton on the carbon bearing the hydroxyl group will be a multiplet, likely a triplet of doublets, and its chemical shift will be in the range of 3.0-4.0 ppm.
-
CH₂ Protons: The methylene protons of the propyl chain will appear as a multiplet, likely a quartet, in the range of 1.4-1.7 ppm.
-
CH₃ Protons: The methyl protons will be a triplet in the upfield region, around 0.9-1.0 ppm.
-
OH Proton: The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the concentration and solvent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The carbon-13 NMR spectrum will provide information about the carbon skeleton.
-
Cyclopropyl Carbons: The carbons of the cyclopropyl ring will be in the upfield region, typically between 0 and 20 ppm.
-
CH-OH Carbon: The carbon attached to the hydroxyl group will be the most downfield of the sp³ carbons, expected in the range of 65-75 ppm.
-
CH₂ Carbon: The methylene carbon of the propyl chain will be in the range of 30-40 ppm.
-
CH₃ Carbon: The methyl carbon will be the most upfield of the propyl chain carbons, typically around 10-15 ppm.
IR (Infrared) Spectroscopy
The infrared spectrum is useful for identifying the key functional groups present in the molecule.
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's O-H stretching vibration, with the broadening due to hydrogen bonding.
-
C-H Stretch (sp³): Strong absorptions in the range of 2850-3000 cm⁻¹ correspond to the C-H stretching vibrations of the alkyl groups.
-
C-H Stretch (Cyclopropyl): A weaker absorption around 3000-3100 cm⁻¹ may be observed, which is characteristic of C-H stretching in a cyclopropyl ring.
-
C-O Stretch: A strong absorption in the fingerprint region, typically between 1000 and 1200 cm⁻¹, corresponds to the C-O stretching vibration of the secondary alcohol.
Safety Information
This compound is a flammable liquid and vapor. It is important to handle this compound with appropriate safety precautions in a well-ventilated area, away from ignition sources. Wear protective gloves, clothing, and eye/face protection.
Hazard Statements:
-
H225: Highly flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
This guide provides a foundational understanding of this compound. Further experimental investigation is required to fully characterize its physical and chemical properties.
References
An In-depth Technical Guide to the Stability and Reactivity Profile of 1-Cyclopropylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and reactivity of 1-cyclopropylpropan-1-ol, a secondary alcohol of interest in organic synthesis and drug development due to the unique chemical properties imparted by its cyclopropyl moiety. This document details its physicochemical characteristics, stability under various conditions, and key chemical reactions, supported by experimental protocols and spectroscopic data.
Physicochemical Properties
This compound is a secondary alcohol with the molecular formula C₆H₁₂O.[1][2] Its structure features a cyclopropyl group attached to the carbinol carbon, which significantly influences its reactivity. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 18729-46-9 | [2] |
| Molecular Formula | C₆H₁₂O | [1][2] |
| Molecular Weight | 100.16 g/mol | [2] |
| Physical Form | Liquid | [3] |
| PSA | 20.23 Ų | [1] |
| XLogP3-AA | 1.2 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 2 | [2] |
Stability Profile
The stability of this compound is a critical consideration for its storage, handling, and application in multi-step syntheses.
Thermal Stability
A general experimental protocol for assessing thermal stability is outlined below.
Experimental Protocol: Determination of Thermal Decomposition Temperature (General Method)
Objective: To determine the onset and profile of thermal decomposition of a secondary alcohol using thermogravimetric analysis (TGA).
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (e.g., aluminum or platinum)
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA sample pan.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 500 °C).
-
Record the sample weight as a function of temperature.
-
The onset of decomposition is identified as the temperature at which significant weight loss begins. The data can be plotted as weight percent versus temperature, and the derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Photolytic Stability
The photolytic stability of alcohols can be influenced by the presence of chromophores and the bond dissociation energies of their constituent bonds. While simple aliphatic alcohols do not absorb significantly in the near-UV and visible regions, the presence of impurities or interaction with photosensitizers can lead to degradation. For cyclopropyl-containing compounds, photochemical conditions can sometimes induce ring-opening or rearrangement reactions.
A general protocol for assessing photolytic stability is provided below.
Experimental Protocol: Assessment of Photolytic Stability (General Method)
Objective: To evaluate the degradation of this compound upon exposure to light.
Apparatus:
-
Photoreactor equipped with a specific wavelength lamp (e.g., 254 nm or broad-spectrum)
-
Quartz or borosilicate reaction vessels
-
Analytical instrument for quantification (e.g., GC-MS or HPLC)
-
Stirring plate
Procedure:
-
Prepare a standard solution of this compound in a photolytically stable solvent (e.g., acetonitrile or water).
-
Transfer the solution to a quartz (for UV < 300 nm) or borosilicate reaction vessel.
-
Prepare a control sample in an identical vessel wrapped in aluminum foil to exclude light.
-
Place both samples in the photoreactor and irradiate for a defined period, ensuring constant temperature and stirring.
-
At regular intervals, withdraw aliquots from both the irradiated and control samples.
-
Analyze the aliquots by a suitable analytical method (e.g., GC-MS) to quantify the concentration of this compound and identify any degradation products.
-
Plot the concentration of this compound as a function of irradiation time to determine the rate of degradation.
Reactivity Profile
The reactivity of this compound is dominated by the hydroxyl group and the strained cyclopropane ring.
Oxidation to 1-Cyclopropylpropan-1-one
As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 1-cyclopropylpropan-1-one. This transformation is a common and synthetically useful reaction. Several reagents can be employed for this purpose, with varying degrees of mildness and selectivity.
Table 2: Common Oxidation Reactions of Secondary Alcohols
| Reaction Name | Reagents | Typical Conditions | Product |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | -78 °C to room temp., CH₂Cl₂ | Ketone |
| PCC Oxidation | Pyridinium chlorochromate (PCC) | Room temp., CH₂Cl₂ | Ketone |
| Jones Oxidation | CrO₃, H₂SO₄, Acetone | 0 °C to room temp. | Ketone |
Experimental Protocol: Swern Oxidation of this compound
Objective: To synthesize 1-cyclopropylpropan-1-one via Swern oxidation of this compound.
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
This compound
-
Triethylamine
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware, dried
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a stirred solution of oxalyl chloride (1.1 eq.) in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere, add DMSO (2.2 eq.) dropwise.
-
Stir the mixture for 15 minutes.
-
Add a solution of this compound (1.0 eq.) in CH₂Cl₂ dropwise, maintaining the temperature at -78 °C.
-
Stir for 30 minutes.
-
Add triethylamine (5.0 eq.) dropwise and allow the reaction mixture to warm to room temperature over 1 hour.
-
Quench the reaction with water.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to yield 1-cyclopropylpropan-1-one.
Acid-Catalyzed Rearrangement
The presence of the cyclopropylmethyl carbinol system makes this compound susceptible to rearrangement under acidic conditions. Protonation of the hydroxyl group followed by loss of water generates a secondary carbocation adjacent to the cyclopropane ring. This carbocation can undergo a characteristic ring-opening reaction to form homoallylic or cyclobutanol derivatives. The specific products formed will depend on the reaction conditions and the stability of the intermediate carbocations.
References
Commercial Availability and Synthetic Approaches for 1-Cyclopropylpropan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of 1-Cyclopropylpropan-1-ol (CAS No. 18729-46-9), a valuable building block in organic synthesis and drug discovery. The guide details its chemical and physical properties, lists known commercial suppliers, and provides a representative synthetic protocol for its laboratory-scale preparation.
Chemical and Physical Properties
This compound is a secondary alcohol featuring a cyclopropyl moiety attached to the carbinol carbon. This structural feature imparts unique conformational and electronic properties that are of interest in the design of novel therapeutic agents and other functional molecules. A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 18729-46-9 | [1][2][3][4] |
| Molecular Formula | C₆H₁₂O | [4] |
| Molecular Weight | 100.16 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Synonyms | 1-cyclopropyl-1-propanol | [3][4] |
| Physical Form | Liquid | [3] |
| Purity | 95% - 97% (commercially available) | [2][3] |
| Storage Temperature | Room Temperature | [3] |
Commercial Suppliers
This compound is available from a number of chemical suppliers, primarily focusing on research and development quantities. The purity and available quantities can vary between suppliers.
| Supplier | Purity | Available Quantities |
| Synthonix Corporation (via Sigma-Aldrich) | 95% | Contact for availability |
| Shanghai Amole Biotechnology Co., Ltd. | 96.0% | 100mg, 250mg, 1g, 5g |
| Shanghai Nianxing Industrial Co., Ltd. | 97.0% | Inquire |
| Dayang Chem (Hangzhou) Co., Ltd. | 98.0% | 100g, 1kg, 100kg, 1000kg |
Note: Availability and product specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.
Experimental Protocol: Synthesis of this compound
The most common and direct method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of an ethyl Grignard reagent (ethylmagnesium bromide) to cyclopropanecarboxaldehyde. Below is a representative experimental protocol based on standard Grignard reaction procedures.
Reaction Scheme:
Materials:
-
Cyclopropanecarboxaldehyde
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (for initiation)
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (e.g., nitrogen or argon).
-
In a three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, place a solution of ethyl bromide in anhydrous diethyl ether.
-
Add a small portion of the ethyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be required.
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Cyclopropanecarboxaldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve cyclopropanecarboxaldehyde in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the cyclopropanecarboxaldehyde solution dropwise to the cold Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2-3 times).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
-
Procurement Workflow for Research Chemicals
The process of acquiring a chemical like this compound for research purposes follows a structured workflow to ensure safety, compliance, and efficient procurement.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Cyclopropylpropan-1-ol via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-Cyclopropylpropan-1-ol, a secondary alcohol, utilizing the Grignard reaction. This method involves the nucleophilic addition of a cyclopropyl Grignard reagent to propanal. The protocol outlines the necessary reagents, equipment, step-by-step procedure, and safety precautions. Additionally, it includes a summary of expected quantitative data and visual diagrams to illustrate the reaction pathway and experimental workflow. This synthesis is a fundamental transformation in organic chemistry, providing a reliable route to cyclopropyl-substituted carbinols which are of interest in medicinal chemistry and materials science.
Introduction
The Grignard reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. It involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophilic carbon atom, such as the carbonyl carbon of an aldehyde or ketone, to form a new carbon-carbon bond. Subsequent acidic workup yields the corresponding alcohol. The synthesis of this compound is achieved by reacting cyclopropylmagnesium bromide with propanal. The cyclopropyl moiety is a common structural motif in pharmacologically active compounds, and this protocol provides a foundational method for its incorporation.
Reaction Mechanism
The Grignard synthesis of this compound proceeds in two main stages. First, the cyclopropyl Grignard reagent is prepared by the reaction of cyclopropyl bromide with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether. The resulting cyclopropylmagnesium bromide is a potent nucleophile. In the second stage, this Grignard reagent attacks the electrophilic carbonyl carbon of propanal, leading to the formation of a magnesium alkoxide intermediate. This intermediate is then protonated during an aqueous acidic workup to yield the final product, this compound.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from analogous Grignard syntheses and established best practices.[1][2][3] All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon before use to prevent quenching of the Grignard reagent by atmospheric moisture. Anhydrous solvents are critical for the success of this reaction.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Magnesium Turnings | Mg | 24.31 | 2.67 g | 0.11 |
| Cyclopropyl Bromide | C₃H₅Br | 120.98 | 12.1 g (8.6 mL) | 0.10 |
| Propanal | C₃H₆O | 58.08 | 5.81 g (7.2 mL) | 0.10 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - |
| Iodine | I₂ | 253.81 | 1 crystal | catalytic |
| Saturated NH₄Cl Solution | NH₄Cl (aq) | - | 100 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - |
| 1 M Hydrochloric Acid | HCl (aq) | - | As needed for workup | - |
Procedure
Part A: Preparation of Cyclopropylmagnesium Bromide
-
Place the magnesium turnings and a single crystal of iodine in a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.
-
Assemble the glassware and flame-dry it under a stream of inert gas (nitrogen or argon). Allow the apparatus to cool to room temperature.
-
Add 30 mL of anhydrous diethyl ether to the flask containing the magnesium.
-
In the dropping funnel, prepare a solution of cyclopropyl bromide in 50 mL of anhydrous diethyl ether.
-
Add approximately 5 mL of the cyclopropyl bromide solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gently warm the flask with a heat gun.
-
Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly cloudy.
Part B: Reaction with Propanal and Workup
-
Cool the flask containing the cyclopropylmagnesium bromide in an ice bath.
-
Dissolve propanal in 50 mL of anhydrous diethyl ether and place this solution in the dropping funnel.
-
Add the propanal solution dropwise to the stirred, cooled Grignard reagent. A vigorous reaction may occur, and a white precipitate will form. Control the rate of addition to maintain a gentle reaction.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
-
Slowly and carefully quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution dropwise while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel. The layers should be separated. If a solid is present, add 1 M HCl until it dissolves.
-
Extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Combine the organic layers and wash them with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
Part C: Purification
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound. Actual results may vary depending on experimental conditions and technique.
| Parameter | Expected Value |
| Yield | 60-80% |
| Physical Appearance | Colorless liquid |
| Boiling Point | Approx. 145-150 °C at atmospheric pressure |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.25-3.35 (m, 1H, CH-OH), 1.45-1.65 (m, 2H, CH₂), 0.95 (t, 3H, CH₃), 0.80-0.95 (m, 1H, cyclopropyl-CH), 0.40-0.60 (m, 2H, cyclopropyl-CH₂), 0.10-0.30 (m, 2H, cyclopropyl-CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 76.5 (CH-OH), 31.0 (CH₂), 16.0 (cyclopropyl-CH), 10.5 (CH₃), 3.5 (cyclopropyl-CH₂), 2.5 (cyclopropyl-CH₂) |
| IR (neat, cm⁻¹) | 3350 (br, O-H), 3080 (cyclopropyl C-H), 2960, 2875 (alkyl C-H), 1020 (C-O) |
Safety Precautions
-
Grignard reagents are highly reactive and flammable. All operations should be conducted in a well-ventilated fume hood, away from sources of ignition.
-
Anhydrous diethyl ether is extremely flammable and volatile. Handle with care and avoid inhalation.
-
Cyclopropyl bromide and propanal are irritants. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The quenching of the reaction is exothermic and may cause the solvent to boil. Perform this step slowly and with adequate cooling.
Conclusion
The Grignard reaction provides an effective and straightforward method for the synthesis of this compound from readily available starting materials. Careful adherence to anhydrous conditions is paramount to achieving a good yield. This protocol serves as a valuable resource for researchers in organic synthesis and drug discovery, enabling the production of cyclopropyl-containing building blocks for further chemical exploration.
References
Application Notes & Protocols: Asymmetric Synthesis of Chiral 1-Cyclopropylpropan-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral cyclopropyl alcohols are valuable building blocks in medicinal chemistry and organic synthesis due to the unique conformational constraints and metabolic stability imparted by the cyclopropane ring. 1-Cyclopropylpropan-1-ol, possessing a stereogenic center, is of particular interest. Accessing this compound in high enantiomeric purity is crucial for the development of novel therapeutics and chiral ligands. These application notes detail two primary catalytic strategies for the asymmetric synthesis of this compound: the enantioselective addition of an ethyl group to cyclopropanecarboxaldehyde and the asymmetric reduction of cyclopropyl ethyl ketone.
Overview of Synthetic Strategies
Two robust and well-established methodologies are presented for synthesizing enantiomerically enriched this compound.
-
Catalytic Asymmetric Ethylation: This approach involves the addition of a nucleophilic ethyl group from an organometallic reagent, such as diethylzinc, to the prochiral carbonyl of cyclopropanecarboxaldehyde. The stereochemical outcome is controlled by a substoichiometric amount of a chiral catalyst.
-
Catalytic Asymmetric Reduction: This strategy starts with the prochiral cyclopropyl ethyl ketone and employs a chiral catalyst to stereoselectively deliver a hydride, yielding the chiral secondary alcohol. Key methods include the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation.[1][2]
References
Application Notes and Protocols: 1-Cyclopropylpropan-1-ol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopropylpropan-1-ol is a valuable synthetic intermediate that incorporates the unique steric and electronic properties of a cyclopropane ring. This strained three-membered ring can influence the pharmacological profile of a molecule by enhancing metabolic stability, increasing potency, and providing conformational rigidity.[1] These characteristics make cyclopropane-containing building blocks, such as this compound, highly sought after in medicinal chemistry and drug discovery.
This document provides detailed application notes and experimental protocols for the use of this compound as a versatile building block in a variety of organic transformations. The protocols outlined below detail its synthesis and subsequent conversion into key functional groups, including ketones, esters, alkenes, and amines, which can serve as precursors for more complex molecular architectures.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol |
| IUPAC Name | This compound |
| CAS Number | 18729-46-9 |
Synthesis of this compound
The synthesis of this compound can be readily achieved through the nucleophilic addition of an ethyl Grignard reagent to cyclopropanecarboxaldehyde.
Experimental Protocol: Grignard Reaction
Reaction Scheme:
Materials:
-
Cyclopropanecarboxaldehyde
-
Ethylmagnesium bromide (solution in THF or diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add a solution of cyclopropanecarboxaldehyde in anhydrous diethyl ether.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add the ethylmagnesium bromide solution from the dropping funnel to the stirred solution of the aldehyde.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture again to 0 °C and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Applications in Organic Synthesis
This compound serves as a versatile precursor for a range of functionalized cyclopropane derivatives.
Oxidation to 1-Cyclopropylpropan-1-one
The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 1-cyclopropylpropan-1-one, using various mild oxidizing agents. The Swern oxidation is a common and efficient method that avoids the use of heavy metals.[2][3][4][5]
Reaction Scheme:
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous dichloromethane and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride to the DCM, followed by the dropwise addition of dimethyl sulfoxide. Stir the mixture for 15 minutes.
-
Add a solution of this compound in DCM dropwise to the reaction mixture. Stir for 30-60 minutes at -78 °C.
-
Add triethylamine to the flask, and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting 1-cyclopropylpropan-1-one by column chromatography or distillation.
| Reagent | Molar Ratio (relative to alcohol) | Typical Conditions | Typical Yield |
| Oxalyl Chloride | 1.1 - 1.5 | -78 °C, DCM | 85-95% |
| DMSO | 2.0 - 2.5 | -78 °C, DCM | |
| Triethylamine | 3.0 - 5.0 | -78 °C to RT, DCM |
Esterification to 1-Cyclopropylpropyl Acetate
Esterification of this compound with an acid anhydride, such as acetic anhydride, in the presence of a base like pyridine, provides the corresponding ester.
Reaction Scheme:
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound in pyridine.
-
Cool the solution in an ice bath and slowly add acetic anhydride.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with diethyl ether and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by vacuum distillation or column chromatography.
| Reagent | Molar Ratio (relative to alcohol) | Typical Conditions | Typical Yield |
| Acetic Anhydride | 1.2 - 1.5 | RT, Pyridine | 90-98% |
| Pyridine | 1.2 - 2.0 | RT |
Dehydration to 1-Cyclopropylpropene
Acid-catalyzed dehydration of this compound leads to the formation of 1-cyclopropylpropene. This reaction typically proceeds through an E1 mechanism involving a carbocation intermediate.[6]
Reaction Scheme:
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Place this compound in a round-bottom flask suitable for distillation.
-
Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.
-
Heat the mixture to facilitate the dehydration and distill the alkene product as it forms.
-
Wash the distillate with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Further purify the 1-cyclopropylpropene by fractional distillation.
| Catalyst | Temperature | Typical Yield |
| Conc. H₂SO₄ | 140-170 °C | Moderate to Good |
| Conc. H₃PO₄ | 200-220 °C | Moderate to Good |
Conversion to 1-Cyclopropyl-1-aminopropane
A two-step sequence involving oxidation to the ketone followed by reductive amination provides a route to 1-cyclopropyl-1-aminopropane.
Reaction Scheme:
Materials:
-
1-Cyclopropylpropan-1-one
-
Ammonia (or ammonium acetate)
-
Sodium cyanoborohydride (NaBH₃CN) or Hydrogen gas with a metal catalyst (e.g., Raney Nickel, Pd/C)
-
Methanol or Ethanol
Procedure:
-
Dissolve 1-cyclopropylpropan-1-one in methanol or ethanol.
-
Add a source of ammonia, such as ammonium acetate.
-
If using a chemical reducing agent, add sodium cyanoborohydride in portions.
-
Alternatively, for catalytic hydrogenation, place the mixture in a pressure vessel with a suitable catalyst (e.g., Raney Nickel or Pd/C) and pressurize with hydrogen gas.
-
Stir the reaction at room temperature (or with gentle heating for catalytic hydrogenation) until the reaction is complete (monitored by TLC or GC-MS).
-
For the chemical reduction, quench the reaction with water and extract the product with an organic solvent.
-
For catalytic hydrogenation, filter off the catalyst.
-
Purify the crude amine by distillation or by forming a salt and recrystallizing.
| Reducing Agent | Catalyst | Typical Conditions | Typical Yield |
| NaBH₃CN | - | RT, Methanol | Good |
| H₂ | Raney Ni or Pd/C | RT to 50 °C, 1-50 atm H₂ | Good to Excellent |
Logical Workflow
The following diagram illustrates the synthetic pathways starting from this compound.
Caption: Synthetic transformations of this compound.
Conclusion
This compound is a readily accessible and highly versatile building block for the introduction of the cyclopropyl moiety into a wide range of organic molecules. The protocols detailed in these application notes provide researchers with reliable methods for its synthesis and functional group interconversion, facilitating its use in the development of novel chemical entities for pharmaceutical and other applications. The unique properties conferred by the cyclopropane ring make this building block a valuable tool in modern organic synthesis and medicinal chemistry.
References
Application Notes and Protocols for the Oxidation of 1-Cyclopropylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the oxidation of the secondary alcohol, 1-Cyclopropylpropan-1-ol, to its corresponding ketone, 1-Cyclopropylpropan-1-one. The described methods are standard, reliable, and widely used in organic synthesis, offering a range of options depending on the desired scale, sensitivity of other functional groups, and environmental considerations.
Introduction
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic chemistry, crucial for the synthesis of a wide array of chemical entities, including active pharmaceutical ingredients. This compound presents a secondary alcohol with a cyclopropyl moiety, a structural motif of increasing importance in medicinal chemistry due to its unique conformational and electronic properties. The successful and high-yielding oxidation of this alcohol is a key step in the synthesis of various cyclopropyl ketone derivatives. This note details three common and effective oxidation protocols: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and a TEMPO-catalyzed oxidation.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the oxidation of secondary alcohols using the detailed protocols. While specific yields for this compound are not widely reported, the values presented are representative for the oxidation of similar secondary alcohols and serve as a benchmark for optimization.
| Oxidation Protocol | Oxidizing Agent | Co-reagents/Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| Swern Oxidation | Dimethyl sulfoxide (DMSO) | Oxalyl chloride, Triethylamine | Dichloromethane (DCM) | -78 to room temp. | 1 - 3 | 85 - 95 |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | None | Dichloromethane (DCM) | Room temp. | 1 - 4 | 90 - 98 |
| TEMPO-Catalyzed Oxidation | Sodium hypochlorite (NaOCl) | TEMPO, KBr | Dichloromethane/Water | 0 - Room temp. | 0.5 - 2 | 88 - 96 |
Experimental Protocols
Protocol 1: Swern Oxidation
The Swern oxidation is a mild and highly efficient method for converting secondary alcohols to ketones without the use of heavy metals.[1][2] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride at low temperatures.[3] A tertiary amine, typically triethylamine, is used as a base in the final step.[4]
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, add anhydrous DCM (0.2 M relative to the alcohol).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 equivalents) to the stirred DCM.
-
In a separate flask, prepare a solution of DMSO (2.2 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not rise above -60 °C. Stir for 15 minutes.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture, again maintaining the temperature below -60 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.
-
After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-Cyclopropylpropan-1-one.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a very mild and selective method for oxidizing alcohols to ketones.[5][6] It employs a hypervalent iodine reagent, the Dess-Martin periodinane (DMP), and is often preferred for sensitive substrates due to its neutral reaction conditions and high yields.[3][7]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in DCM (0.1 M).
-
Add Dess-Martin Periodinane (1.2 equivalents) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the layers are clear.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude 1-Cyclopropylpropan-1-one by flash column chromatography.
Protocol 3: TEMPO-Catalyzed Oxidation with Bleach
This protocol utilizes a catalytic amount of the stable nitroxyl radical TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) with sodium hypochlorite (household bleach) as the terminal oxidant.[8] This method is often considered a "greener" alternative to chromium-based or Swern oxidations.
Materials:
-
This compound
-
TEMPO
-
Potassium bromide (KBr)
-
Sodium hypochlorite (NaOCl, commercial bleach)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in DCM (0.2 M).
-
Add an aqueous solution of potassium bromide (0.1 equivalents).
-
Add a catalytic amount of TEMPO (0.01 equivalents).
-
Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium hypochlorite (1.2 equivalents, buffered with sodium bicarbonate to pH ~9) dropwise, maintaining the temperature at 0 °C.
-
Monitor the reaction by TLC. The reaction is typically rapid, often completing within 30 minutes to 2 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 1-Cyclopropylpropan-1-one via flash column chromatography.
Visualizations
The following diagrams illustrate the logical workflow for each of the described oxidation protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
Application Notes and Protocols: 1-Cyclopropylpropan-1-ol as a Precursor for Pharmaceutical Intermediates
Introduction
The cyclopropyl group is a highly valuable structural motif in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, improve metabolic stability, and refine pharmacokinetic properties.[1][2][3] Its rigid, three-dimensional structure can enforce a specific conformation, leading to better binding with biological targets.[4] 1-Cyclopropylpropan-1-ol, a secondary alcohol, presents itself as a versatile and readily available precursor for the synthesis of various pharmaceutical intermediates. Its chemical structure allows for straightforward functional group transformations, primarily through oxidation of the hydroxyl group to a ketone or esterification to form potential prodrugs or other key intermediates.[5][6] These transformations open pathways to a diverse range of more complex molecules. This document provides detailed protocols for the utilization of this compound in the synthesis of a ketone intermediate and an ester derivative, highlighting its potential in drug discovery and development.
A summary of the physicochemical properties of this compound is presented below.[7][8]
| Property | Value |
| Molecular Formula | C6H12O |
| Molecular Weight | 100.16 g/mol |
| CAS Number | 18729-46-9 |
| Appearance | Liquid |
| Purity | >95% |
Application 1: Synthesis of 1-Cyclopropylpropan-1-one via Oxidation
Significance: Cyclopropyl ketones are important building blocks in organic synthesis and can be found in the core structure of various biologically active compounds. The oxidation of this compound to 1-cyclopropylpropan-1-one provides a key intermediate that can be further functionalized, for instance, through reactions at the carbonyl group or the adjacent alpha-carbon.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial esterases and ester prodrugs: An unlikely marriage for combating antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CAS#:18729-46-9 | Chemsrc [chemsrc.com]
- 8. This compound | C6H12O | CID 10329254 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of 1-Cyclopropylpropan-1-ol and the Cyclopropyl Motif in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropyl group is a valuable structural motif in medicinal chemistry, prized for its ability to impart unique conformational and physicochemical properties to drug candidates. While specific data on 1-Cyclopropylpropan-1-ol is limited in publicly available literature, its structure serves as a fundamental example of a cyclopropyl-containing small molecule. This document provides an overview of the significance of the cyclopropyl moiety in drug design, general synthetic approaches for cyclopropanols, and protocols that can be adapted for the synthesis and evaluation of related compounds. The strategic incorporation of the cyclopropyl ring can lead to improvements in potency, metabolic stability, and target selectivity.
Introduction: The Significance of the Cyclopropyl Moiety
The cyclopropane ring, a three-membered carbocycle, is a bioisostere for various functional groups and is frequently incorporated into drug molecules to enhance their pharmacological profiles.[1][2] Its rigid structure provides a level of conformational constraint that can be advantageous for receptor binding.[3] Key features and benefits of including a cyclopropyl group in drug candidates include:
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are generally stronger and less susceptible to metabolic oxidation compared to those in aliphatic chains, which can lead to an improved pharmacokinetic profile.[2]
-
Potency and Selectivity: The rigid nature of the ring can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for the target receptor.[3]
-
Physicochemical Properties: The introduction of a cyclopropyl group can modulate lipophilicity and other properties that influence absorption, distribution, metabolism, and excretion (ADME).
-
Novelty and Patentability: Incorporating this structural element can lead to novel chemical entities with unique biological activities.
Natural and synthetic compounds containing the cyclopropane ring exhibit a wide range of biological activities, including antimicrobial, antiviral, and antitumor effects.[4]
Synthesis of 1-Substituted Cyclopropanols
Several synthetic methods are available for the preparation of 1-substituted cyclopropanols, such as this compound. The choice of method often depends on the desired scale, stereochemistry, and available starting materials.
Grignard Reaction with a Cyclopropyl Ketone
A common and straightforward method for synthesizing this compound is the reaction of a Grignard reagent with a cyclopropyl ketone. For instance, the reaction of ethylmagnesium bromide with cyclopropyl methyl ketone would yield the target molecule.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
Materials:
-
Cyclopropyl methyl ketone
-
Ethylmagnesium bromide (solution in a suitable solvent like diethyl ether or THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a drying tube, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add a solution of cyclopropyl methyl ketone in anhydrous diethyl ether to the flask.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add the ethylmagnesium bromide solution from the dropping funnel to the stirred solution of the ketone.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by distillation or column chromatography.
Kulinkovich Reaction
The Kulinkovich reaction is another powerful method for the synthesis of 1-substituted cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) isopropoxide catalyst.[5]
Experimental Protocol: Synthesis of 1-Substituted Cyclopropanols via the Kulinkovich Reaction
Materials:
-
An appropriate ester (e.g., ethyl butyrate)
-
Ethylmagnesium bromide (or other Grignard reagent)
-
Titanium(IV) isopropoxide
-
Anhydrous THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, nitrogen-flushed flask, dissolve the ester in anhydrous THF.
-
Add titanium(IV) isopropoxide to the solution.
-
Cool the mixture to the desired temperature (e.g., -78 °C or room temperature, depending on the specific protocol).
-
Slowly add the Grignard reagent to the reaction mixture.
-
Stir the reaction for the specified time, monitoring its progress by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Perform a standard aqueous workup and extraction with a suitable organic solvent.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting cyclopropanol by distillation or column chromatography.
Biological Activities of Cyclopropane Derivatives
Table 1: Examples of Bioactive Molecules Containing a Cyclopropyl Moiety
| Compound Class | Example | Biological Activity | Reference |
| Antiviral | Glecaprevir | HCV NS3/4A protease inhibitor | [1] |
| Anticancer | Larotaxel | Taxane-based anticancer agent | [6] |
| Anticoagulant | Prasugrel | Antiplatelet agent | [6] |
| Antimicrobial | Finafloxacin | Fluoroquinolone antibiotic | [1] |
| Enzyme Inhibitor | Tranylcypromine | Monoamine oxidase (MAO) inhibitor | [4] |
These examples underscore the versatility of the cyclopropyl group as a key pharmacophore in modern drug discovery. The introduction of a simple cyclopropyl alcohol, such as this compound, into a lead compound could be a strategic modification to probe structure-activity relationships and improve drug-like properties. A recent study in 2024 highlighted the design and synthesis of fifty-three amide derivatives containing cyclopropane, with some showing promising antifungal activity.[7]
Visualization of Concepts in Medicinal Chemistry
The Role of the Cyclopropyl Group in Drug Design
The following diagram illustrates how the cyclopropyl motif can be strategically employed in the drug design process to enhance key molecular properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 5. Cyclopropanol synthesis [organic-chemistry.org]
- 6. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 1-Cyclopropylpropan-1-ol for Analytical Purposes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Cyclopropylpropan-1-ol is a secondary alcohol whose analytical detection and quantification can be significantly enhanced through derivatization. This process involves chemically modifying the hydroxyl group to improve its volatility for Gas Chromatography (GC) or to introduce a chromophore or fluorophore for High-Performance Liquid Chromatography (HPLC) detection. These application notes provide detailed protocols for the derivatization of this compound for analysis by GC-Mass Spectrometry (GC-MS) and HPLC.
Part 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Derivatization for GC analysis is primarily aimed at increasing the volatility and thermal stability of the analyte, as well as improving its chromatographic behavior. For alcohols like this compound, the most common derivatization techniques are silylation and acylation.
Application Note 1: Silylation of this compound
Principle: Silylation involves the replacement of the active hydrogen in the hydroxyl group of this compound with a trimethylsilyl (TMS) group.[1] This is typically achieved using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilylimidazole (TMSI).[2] The resulting trimethylsilyl ether is more volatile and less polar than the parent alcohol, leading to improved peak shape and sensitivity in GC-MS analysis.[2][3]
Advantages:
-
Increased Volatility: The TMS derivative of this compound has a lower boiling point, making it more amenable to GC analysis.
-
Improved Peak Shape: Derivatization reduces the polarity of the alcohol, minimizing peak tailing that can occur due to interactions with the stationary phase.[4]
-
Characteristic Mass Spectrum: The TMS derivative yields a predictable fragmentation pattern in mass spectrometry, aiding in structural confirmation. The presence of a prominent ion at m/z 73 is characteristic of a TMS group.
Expected Mass Spectral Fragmentation: The electron ionization (EI) mass spectrum of the TMS derivative of a secondary alcohol is characterized by specific fragmentation patterns. For the TMS ether of this compound, the molecular ion peak (M+) may be weak or absent. Key fragments are expected from the cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage).
| Derivative Name | Molecular Weight ( g/mol ) | Expected Key Fragment Ions (m/z) | Interpretation of Fragments |
| 1-Cyclopropyl-1-(trimethylsilyloxy)propane | 172.36 | 143, 115, 73 | [M-C2H5]+, [M-C3H5O]+, [Si(CH3)3]+ |
Note: The fragmentation pattern is predicted based on typical fragmentation of silylated secondary alcohols and has not been experimentally verified for this specific compound in the reviewed literature.
Experimental Protocol 1: Silylation using BSTFA with TMCS as a Catalyst
Materials:
-
This compound
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen aprotic solvent at a concentration of approximately 1 mg/mL.
-
Derivatization Reaction:
-
To a reaction vial, add 100 µL of the this compound solution.
-
Add 100 µL of BSTFA + 1% TMCS. A 2:1 molar excess of the silylating reagent to the active hydrogen is recommended.[3]
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Reaction Conditions: Heat the vial at 70°C for 30 minutes in a heating block or oven. For many alcohols, the reaction is complete within minutes at room temperature, but heating ensures the derivatization of potentially hindered hydroxyl groups.[3]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
GC-MS Conditions (Suggested):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250°C
-
Oven Program: 50°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Scan Range: 40-400 amu
Application Note 2: Acylation of this compound
Principle: Acylation involves the esterification of the hydroxyl group of this compound with an acylating agent, such as acetic anhydride or a fluorinated anhydride (e.g., trifluoroacetic anhydride - TFAA).[5] This converts the polar alcohol into a less polar, more volatile ester.[4][5]
Advantages:
-
Enhanced Volatility and Separation: Acyl derivatives, particularly fluorinated ones, are highly volatile and often exhibit improved separation on chromatographic columns.[4]
-
Alternative to Silylation: Acylation is a robust alternative when silylation is not suitable, for instance, in the presence of moisture.
-
Chiral Analysis: Acylation can be used to improve the separation of enantiomers on a chiral GC column.[5]
Expected Products:
| Acylating Agent | Derivative Name | Molecular Weight ( g/mol ) |
| Acetic Anhydride | 1-Cyclopropylpropyl acetate | 142.20 |
| Trifluoroacetic Anhydride | 1-Cyclopropylpropyl trifluoroacetate | 196.15 |
Note: The molecular weights are calculated for the resulting esters.
Experimental Protocol 2: Acylation using Acetic Anhydride
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine (as catalyst and solvent)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a solution of this compound in pyridine at a concentration of approximately 1 mg/mL.
-
Derivatization Reaction:
-
To a reaction vial, add 100 µL of the this compound solution.
-
Add 100 µL of acetic anhydride.
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Reaction Conditions: Heat the vial at 60°C for 30 minutes.
-
Work-up (Optional but Recommended):
-
After cooling, add 500 µL of deionized water to quench the excess acetic anhydride.
-
Add 500 µL of an organic solvent (e.g., hexane or ethyl acetate) and vortex to extract the acetylated derivative.
-
Allow the layers to separate and carefully transfer the organic layer to a clean vial for analysis.
-
-
Analysis: Inject the organic extract into the GC-MS system.
GC-MS Conditions (Suggested):
-
Column: DB-WAX (or equivalent polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250°C
-
Oven Program: 60°C hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min
-
MS Parameters: As described in the silylation protocol.
Part 2: Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC analysis, derivatization is employed to introduce a chromophoric (UV-absorbing) or fluorophoric (fluorescent) moiety into the analyte, as this compound lacks a strong chromophore.[4] This significantly enhances the sensitivity and selectivity of detection.
Application Note 3: UV-Active Derivatization of this compound
Principle: To make this compound detectable by a UV detector, a reagent containing a strong chromophore is reacted with its hydroxyl group. Benzoyl chloride is a common reagent for this purpose, converting the alcohol into a benzoyl ester with strong UV absorbance.[3]
Advantages:
-
High Sensitivity: The benzoyl group provides a strong chromophore, allowing for detection at low concentrations.
-
Improved Chromatography: The resulting ester is more hydrophobic, which can improve its retention and separation in reversed-phase HPLC.[3]
Expected Product:
| Derivatizing Agent | Derivative Name | Molecular Weight ( g/mol ) | Max. Wavelength (λmax) |
| Benzoyl Chloride | 1-Cyclopropylpropyl benzoate | 204.26 | ~230 nm |
Note: The maximum wavelength is an estimate based on the benzoyl chromophore.
Experimental Protocol 3: Benzoylation for HPLC-UV Analysis
Materials:
-
This compound
-
Benzoyl Chloride
-
Pyridine or Triethylamine (as catalyst)
-
Acetonitrile (as solvent)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Water bath
-
HPLC-UV system
Procedure:
-
Sample Preparation: Prepare a solution of this compound in acetonitrile at a concentration of approximately 0.1 mg/mL.
-
Derivatization Reaction:
-
To a reaction vial, add 100 µL of the this compound solution.
-
Add 20 µL of pyridine.
-
Add 10 µL of benzoyl chloride.
-
Cap the vial tightly and vortex.
-
-
Reaction Conditions: Heat the vial at 50°C for 1 hour in a water bath.
-
Work-up:
-
After cooling, add 500 µL of a 5% sodium bicarbonate solution to neutralize excess benzoyl chloride.
-
Vortex and allow to stand for 10 minutes.
-
The sample is then ready for injection. If necessary, filter through a 0.45 µm syringe filter.
-
-
Analysis: Inject the sample into the HPLC-UV system.
HPLC-UV Conditions (Suggested):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Application Note 4: Fluorescent Derivatization of this compound
Principle: For ultra-sensitive detection, a fluorescent tag can be attached to this compound. Reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) react with alcohols to form highly fluorescent derivatives.[4]
Advantages:
-
Exceptional Sensitivity: Fluorescence detection is typically much more sensitive than UV detection, allowing for the analysis of trace amounts of the analyte.
-
High Selectivity: The selectivity is enhanced as few matrix components will naturally fluoresce at the chosen excitation and emission wavelengths.
Expected Product:
| Derivatizing Agent | Derivative Name | Excitation λ (nm) | Emission λ (nm) |
| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | 1-Cyclopropylpropyl 9-fluorenylmethyl carbonate | ~265 | ~315 |
Note: The excitation and emission wavelengths are based on the Fmoc fluorophore.
Experimental Protocol 4: Derivatization with Fmoc-Cl for HPLC-Fluorescence Analysis
Materials:
-
This compound
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl) solution in acetonitrile (e.g., 1 mg/mL)
-
Borate buffer (0.1 M, pH 8.0)
-
Reaction vials (2 mL) with PTFE-lined caps
-
HPLC-Fluorescence system
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in acetonitrile.
-
Derivatization Reaction:
-
To a reaction vial, add 100 µL of the this compound solution.
-
Add 100 µL of borate buffer.
-
Add 200 µL of the Fmoc-Cl solution.
-
Cap the vial tightly and vortex.
-
-
Reaction Conditions: Let the reaction proceed at room temperature for 10-15 minutes.
-
Work-up:
-
Add 100 µL of a primary or secondary amine solution (e.g., 1% glycine) to quench the excess Fmoc-Cl.
-
Vortex and let it stand for 5 minutes.
-
-
Analysis: Inject the sample into the HPLC-Fluorescence system.
HPLC-Fluorescence Conditions (Suggested):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min
-
Detector: Fluorescence detector set to Ex: 265 nm and Em: 315 nm.
-
Injection Volume: 10 µL
Mandatory Visualization
Caption: Workflow for the derivatization of this compound for analytical purposes.
References
- 1. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academicjournals.org [academicjournals.org]
- 3. holcapek.upce.cz [holcapek.upce.cz]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C6H12O | CID 10329254 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 1-Cyclopropylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 1-cyclopropylpropan-1-ol, a valuable intermediate in the pharmaceutical and fine chemical industries. The presented methodology is based on the robust and scalable Grignard reaction, offering a reliable route for producing this key building block in significant quantities.
Overview of Synthetic Strategy
The primary method for the large-scale synthesis of this compound is the Grignard reaction. This well-established organometallic reaction involves the nucleophilic addition of a cyclopropyl Grignard reagent to propanal. The resulting alkoxide is subsequently quenched with an aqueous acid to yield the desired secondary alcohol. This approach is favored for its high yields, operational simplicity, and the ready availability of starting materials.
A key consideration for large-scale production is the in situ preparation of the Grignard reagent, cyclopropylmagnesium bromide, from bromocyclopropane and magnesium turnings. Careful control of the reaction initiation and temperature is crucial for a safe and efficient process.
Experimental Protocols
Synthesis of Cyclopropylmagnesium Bromide (Grignard Reagent)
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (mol) |
| Magnesium Turnings | 24.31 | 2.67 | 110 |
| Bromocyclopropane | 120.98 | 12.10 | 100 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 60 L | - |
| Iodine | 253.81 | ~1 g | - |
Procedure:
-
A 100 L glass-lined reactor, equipped with a mechanical stirrer, reflux condenser, dropping funnel, and a nitrogen inlet, is charged with magnesium turnings (2.67 kg, 110 mol) and a crystal of iodine.
-
The reactor is purged with dry nitrogen and gently heated to 40-50°C to activate the magnesium surface.
-
Anhydrous THF (10 L) is added to the reactor.
-
A small amount (~500 mL) of a solution of bromocyclopropane (12.10 kg, 100 mol) in anhydrous THF (50 L) is added to initiate the reaction. The initiation is indicated by a gentle reflux and the disappearance of the iodine color.
-
Once the reaction has initiated, the remaining bromocyclopropane solution is added dropwise at a rate that maintains a gentle reflux (approximately 65-70°C).
-
After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
The resulting dark grey to brown solution of cyclopropylmagnesium bromide is cooled to 0-5°C in preparation for the next step.
Synthesis of this compound
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (mol) |
| Cyclopropylmagnesium Bromide Solution | - | As prepared above | ~100 |
| Propanal | 58.08 | 5.81 | 100 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 20 L | - |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 53.49 | 40 L | - |
| Diethyl Ether | 74.12 | 60 L | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 5 kg | - |
Procedure:
-
A solution of propanal (5.81 kg, 100 mol) in anhydrous THF (20 L) is prepared.
-
The propanal solution is added dropwise to the cooled (0-5°C) Grignard reagent solution in the 100 L reactor over a period of 2-3 hours, maintaining the internal temperature below 10°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1 hour.
-
The reaction is then carefully quenched by the slow, portion-wise addition of saturated aqueous ammonium chloride solution (40 L) while cooling the reactor in an ice bath.
-
The resulting mixture is stirred for 30 minutes, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether (3 x 20 L).
-
The combined organic layers are washed with brine (20 L), dried over anhydrous magnesium sulfate (5 kg), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford this compound as a colorless liquid.
Data Presentation
Table 1: Summary of Quantitative Data for the Large-Scale Synthesis of this compound
| Parameter | Value |
| Starting Materials | |
| Bromocyclopropane | 12.10 kg |
| Propanal | 5.81 kg |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol |
| Theoretical Yield | 10.02 kg |
| Actual Yield | 8.0 - 9.0 kg |
| Reaction Conditions | |
| Grignard Formation Temperature | 65-70°C (Reflux) |
| Aldehyde Addition Temperature | 0-10°C |
| Process Metrics | |
| Overall Yield | 80-90% |
| Purity (by GC) | >98% |
Visualizations
Logical Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the key stages in the large-scale synthesis of this compound.
Reaction Pathway
Caption: The chemical reaction pathway for the synthesis of this compound via a Grignard reaction.
Application Notes and Protocols: The Role of Cyclopropyl Alcohols in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropyl moiety is a critical structural feature in a wide array of modern agrochemicals, imparting unique properties such as enhanced metabolic stability, increased potency, and favorable toxicological profiles. While direct synthetic routes from 1-cyclopropylpropan-1-ol to commercial agrochemicals are not extensively documented in publicly available literature, its structural motif as a cyclopropyl carbinol is central to the synthesis of highly active fungicides. This document provides detailed application notes and a representative experimental protocol for the synthesis of a key intermediate in the production of prothioconazole, a broad-spectrum triazole fungicide. This serves as a practical example of how a cyclopropyl alcohol functionality is utilized in the synthesis of complex agrochemicals.
Application: Synthesis of Triazole Fungicides
Cyclopropyl carbinol derivatives are pivotal precursors in the synthesis of several successful triazole fungicides. The rigid, three-membered ring of the cyclopropyl group can favorably interact with the active site of the target enzyme, cytochrome P450 14α-demethylase (CYP51), which is essential for fungal cell membrane biosynthesis. The synthesis of prothioconazole, a widely used fungicide, involves the preparation of a key intermediate, 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol. This intermediate embodies the core structural features derived from a cyclopropyl carbinol precursor.
Key Intermediate Synthesis: A Representative Protocol
The following protocol describes a plausible synthetic route to a key prothioconazole intermediate, adapted from various patented and literature-documented procedures. This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions.
Reaction Scheme:
Caption: Synthetic pathway to Prothioconazole highlighting the key cyclopropyl intermediate.
Experimental Protocol: Synthesis of 2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar equivalent) |
| 1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one | N/A | 201.61 | 1.0 eq |
| 2-Chlorobenzyl chloride | 611-19-8 | 161.03 | 1.2 eq |
| Magnesium turnings | 7439-95-4 | 24.31 | 1.3 eq |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - |
| Iodine | 7553-56-2 | 253.81 | catalytic |
| Saturated aqueous ammonium chloride solution | 12125-02-9 | 53.49 | - |
| Ethyl acetate | 141-78-6 | 88.11 | - |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | - |
Procedure:
-
Grignard Reagent Preparation:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.3 eq) and a crystal of iodine in anhydrous THF.
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Slowly add a solution of 2-chlorobenzyl chloride (1.2 eq) in anhydrous THF to the magnesium suspension.
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The reaction is initiated by gentle heating. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Grignard Reaction:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Dissolve 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one (1.0 eq) in anhydrous THF and add it dropwise to the cooled Grignard reagent solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol.
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Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 60-75% |
| Appearance | White solid |
| ¹H NMR | Consistent with the expected structure |
| ¹³C NMR | Consistent with the expected structure |
| Mass Spec. | [M+H]⁺ corresponding to C₁₄H₁₅Cl₂N₃O |
Signaling Pathway and Mode of Action
Triazole fungicides, including prothioconazole, act by inhibiting the cytochrome P450 enzyme 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. The inhibition of CYP51 disrupts the membrane structure and function, ultimately leading to fungal cell death.
Caption: Mechanism of action of triazole fungicides.
Conclusion
While this compound is not a direct, widely cited precursor for major agrochemicals, the chemistry of the cyclopropyl carbinol functional group it contains is fundamental to the synthesis of potent fungicides like prothioconazole. The provided protocol for a key intermediate in prothioconazole synthesis illustrates the practical application of this important chemical motif in the agrochemical industry. Further research into novel synthetic routes utilizing readily available cyclopropyl alcohols could lead to the development of more efficient and sustainable methods for producing these vital agricultural products.
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Cyclopropylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in the successful purification of 1-Cyclopropylpropan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound?
A1: The main challenges in purifying this compound stem from its chemical structure. The presence of the strained cyclopropyl ring makes the molecule susceptible to ring-opening under acidic conditions or upon excessive heating. Additionally, as a secondary alcohol, it may form azeotropes with water or certain solvents, complicating purification by distillation.
Q2: What are the most common impurities found in crude this compound?
A2: Common impurities largely depend on the synthetic route used. For this compound synthesized via a Grignard reaction between cyclopropylmagnesium bromide and propanal, you may encounter:
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Unreacted Starting Materials: Residual propanal and reagents from the Grignard synthesis.
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Byproducts of the Grignard Reaction: Formation of side products is possible.
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Ring-Opened Species: The strained cyclopropane ring can open under certain conditions, leading to isomeric impurities. For instance, related cyclopropyl compounds have been noted to rearrange into ketones in the presence of acids or bases, or upon heating.[1]
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Solvent Adducts: Byproducts from the reaction of the Grignard reagent with the solvent (e.g., THF).
Q3: Which purification techniques are most effective for this compound?
A3: The most common and effective purification techniques for this compound, a liquid at room temperature, are fractional distillation under reduced pressure and flash column chromatography. The choice between these methods depends on the nature of the impurities and the desired final purity.
Troubleshooting Guides
Fractional Vacuum Distillation
Issue 1: The compound appears to be decomposing during distillation.
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Possible Cause: The distillation temperature is too high, causing the degradation of the heat-sensitive cyclopropyl ring.
Issue 2: Poor separation of the product from impurities.
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Possible Cause 1: The distillation column is not efficient enough.
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Solution 1: Use a fractionating column with a higher number of theoretical plates, such as a Vigreux or packed column, to improve separation efficiency.[3]
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Possible Cause 2: An azeotrope may be forming with residual water or solvents.
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Solution 2: Ensure the crude product is thoroughly dried before distillation using a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate. If an azeotrope is suspected, consider using a different purification technique like flash chromatography.
Flash Column Chromatography
Issue 1: The compound is streaking on the TLC plate or column, leading to poor separation.
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Possible Cause: The silica gel, being slightly acidic, may be causing on-plate or on-column reactions or strong adsorption of the alcohol.
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Solution: Deactivate the silica gel by preparing a slurry with the chosen eluent containing a small amount (0.1-1%) of a base, such as triethylamine. This will neutralize the acidic sites on the silica gel.
Issue 2: Co-elution of the product with impurities of similar polarity.
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Possible Cause: The chosen solvent system does not provide adequate separation.
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Solution: Optimize the solvent system by testing various combinations of non-polar and polar solvents. A common starting point for secondary alcohols is a mixture of hexanes and ethyl acetate. For this compound, a system of 10% diethyl ether in hexane has been successfully used.[1] To achieve good separation, aim for an Rf value of approximately 0.2-0.4 for the desired compound on the TLC plate.[4]
Data on Purification Parameters
The following table summarizes known successful purification parameters for this compound.
| Purification Method | Stationary/Mobile Phase | Achieved Purity/Yield | Reference |
| Flash Column Chromatography | Silica gel with 10% Diethyl Ether in Hexane | 60% Yield | [1] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is based on a reported successful purification of this compound.[1]
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Preparation of the Stationary Phase:
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Prepare a slurry of silica gel (230-400 mesh) in the mobile phase (10% diethyl ether in hexane).
-
Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
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Add a thin layer of sand on top of the silica gel bed.
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Sample Loading:
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Dissolve the crude this compound in a minimal amount of the mobile phase.
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Carefully load the sample onto the top of the silica gel column.
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Elution:
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Elute the column with the 10% diethyl ether in hexane mobile phase, applying positive pressure.
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Collect fractions and monitor the elution by thin-layer chromatography (TLC).
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Product Isolation:
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure. Caution: Careful evaporation is necessary as the product may be volatile.[1]
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Protocol 2: General Procedure for Fractional Vacuum Distillation of a Secondary Alcohol
This is a general protocol that can be adapted for this compound.
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Apparatus Setup:
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Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks.
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Use a stir bar in the distillation flask.
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Grease all joints to ensure a good seal under vacuum.
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Connect the apparatus to a vacuum trap and a vacuum pump.
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Distillation:
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Place the crude, dry this compound in the distillation flask.
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Begin stirring and apply vacuum.
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Once a stable, low pressure is achieved, begin to gently heat the distillation flask.
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Collect any low-boiling impurities as a forerun.
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Slowly increase the temperature and collect the fraction that distills at a stable temperature and pressure. This will be the purified this compound.
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Do not distill to dryness.[5]
-
-
Shutdown:
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Remove the heat source and allow the apparatus to cool.
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Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.[5]
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Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Synthesis of 1-Cyclopropylpropan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-Cyclopropylpropan-1-ol. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis Method 1: Grignard Reaction of Cyclopropylmagnesium Bromide with Propanal
This is a common and effective method for the synthesis of this compound. However, several side products can arise if the reaction conditions are not carefully controlled.
Q1: My yield of this compound is significantly lower than expected. What are the potential causes?
A1: Low yields in this Grignard reaction can be attributed to several factors, often related to the presence of moisture or oxygen, or side reactions of the Grignard reagent. Here are the most common causes and their solutions:
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Presence of Protic Solvents/Moisture: Grignard reagents are highly basic and will react with any source of protons, such as water or alcohols. This will quench the Grignard reagent, reducing the amount available to react with the propanal.
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Troubleshooting: Ensure all glassware is oven-dried before use. Use anhydrous solvents (e.g., anhydrous diethyl ether or THF). Handle reagents under an inert atmosphere (e.g., nitrogen or argon).
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Reaction with Atmospheric Oxygen: Grignard reagents react with oxygen to form hydroperoxides, which upon workup will yield cyclopropanol, a common side product.
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Troubleshooting: Perform the reaction under a positive pressure of an inert gas like nitrogen or argon. Degas your solvents before use.
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Wurtz Coupling: The Grignard reagent (cyclopropylmagnesium bromide) can react with the starting material (cyclopropyl bromide) to form a homocoupling product, dicyclopropyl.
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Troubleshooting: Add the cyclopropyl bromide slowly to the magnesium turnings during the formation of the Grignard reagent. Maintain a dilute concentration of the alkyl halide.
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Enolization of Propanal: Propanal has acidic α-hydrogens. The Grignard reagent can act as a base and deprotonate the propanal to form an enolate. This consumes the Grignard reagent and the starting aldehyde.
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Troubleshooting: Add the Grignard reagent slowly to the propanal solution at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.
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Q2: I've isolated a significant amount of a low-boiling point impurity. What could it be?
A2: A common low-boiling point impurity is cyclopropane . This is formed when the cyclopropylmagnesium bromide reacts with any adventitious water or other protic sources in the reaction mixture.
Q3: My NMR spectrum shows signals that I cannot attribute to the desired product or starting materials. What are the likely side products?
A3: Besides the desired this compound, several side products can be formed. The following table summarizes the most common ones and their expected spectroscopic signatures.
| Side Product | Chemical Structure | Common Spectroscopic Features |
| Cyclopropanol | c-C₃H₅OH | Broad OH peak in IR; characteristic cyclopropyl protons in ¹H NMR. |
| Dicyclopropyl | (c-C₃H₅)₂ | Absence of functional groups in IR; highly symmetric structure leading to simple NMR spectra. |
| Propan-1-ol | CH₃CH₂CH₂OH | Can be formed if propanal is reduced. Characteristic ethyl and methylene protons in ¹H NMR. |
| Unreacted Propanal | CH₃CH₂CHO | Aldehydic proton signal around 9-10 ppm in ¹H NMR. |
Synthesis Method 2: Reduction of Cyclopropyl Propyl Ketone
This method involves the reduction of cyclopropyl propyl ketone using a reducing agent like sodium borohydride (NaBH₄). It is generally a cleaner reaction with fewer side products compared to the Grignard synthesis.
Q4: My reduction of cyclopropyl propyl ketone is incomplete. How can I improve the conversion?
A4: Incomplete reduction is the most common issue with this method. Here are some troubleshooting steps:
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Purity of the Ketone: Ensure your starting cyclopropyl propyl ketone is pure. Impurities can interfere with the reaction.
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Activity of the Reducing Agent: Sodium borohydride can decompose over time, especially if not stored in a dry environment. Use fresh, high-quality NaBH₄.
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Reaction Time and Temperature: While the reaction is often fast, ensure you are allowing sufficient time for it to go to completion. Gentle warming might be necessary in some cases, but be cautious as this can sometimes lead to side reactions.
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Stoichiometry of the Reducing Agent: While a slight excess of NaBH₄ is often used, ensure you are using a sufficient amount to reduce all of the ketone.
Experimental Protocols
1. Synthesis of this compound via Grignard Reaction
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Step 1: Preparation of Cyclopropylmagnesium Bromide
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To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
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Add a small crystal of iodine to activate the magnesium.
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Add anhydrous diethyl ether to the flask.
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Slowly add a solution of cyclopropyl bromide (1.0 eq) in anhydrous diethyl ether from the dropping funnel. The reaction should initiate spontaneously (slight warming and bubbling). If not, gently warm the flask.
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Once the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
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Step 2: Reaction with Propanal
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Cool the Grignard reagent solution to 0 °C in an ice bath.
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Slowly add a solution of propanal (0.9 eq) in anhydrous diethyl ether from the dropping funnel, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
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Step 3: Work-up and Purification
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Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
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Separate the organic layer and extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure.
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Purify the crude product by fractional distillation to obtain this compound.
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2. Synthesis of this compound via Reduction of Cyclopropyl Propyl Ketone
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To a round-bottom flask, add a solution of cyclopropyl propyl ketone (1.0 eq) in methanol.
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Cool the solution to 0 °C in an ice bath.
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Slowly add sodium borohydride (NaBH₄, 1.1 eq) in small portions.
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After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
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Quench the reaction by slowly adding water.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution to obtain the crude product.
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Purify by distillation if necessary.
Data Presentation
Table 1: Common Side Products in the Grignard Synthesis of this compound
| Side Product | Typical Yield (%)* | Formation Pathway | Prevention Strategy |
| Cyclopropane | Variable | Reaction of Grignard reagent with protic impurities (e.g., H₂O). | Use anhydrous conditions and an inert atmosphere. |
| Dicyclopropyl | < 5% | Wurtz coupling of cyclopropylmagnesium bromide with cyclopropyl bromide. | Slow addition of cyclopropyl bromide during Grignard formation. |
| Cyclopropanol | < 10% | Reaction of Grignard reagent with atmospheric oxygen. | Maintain a positive pressure of inert gas. |
| Propanal Enolate | Variable | Deprotonation of propanal by the Grignard reagent. | Low reaction temperature and slow addition of Grignard reagent. |
*Typical yields are highly dependent on reaction conditions and experimental setup.
Visualization
Grignard Reaction Pathway and Common Side Reactions
The following diagram illustrates the main reaction pathway for the synthesis of this compound via the Grignard reaction, as well as the competing side reactions that can lead to the formation of common impurities.
Caption: Reaction scheme for the synthesis of this compound.
Optimizing reaction conditions for higher yield of 1-Cyclopropylpropan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1-Cyclopropylpropan-1-ol. The information is presented in a question-and-answer format to directly address common challenges and inquiries encountered during this synthetic process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through the Grignard reaction between cyclopropylmagnesium bromide and propanal.
Q1: My Grignard reaction fails to initiate or proceeds with a very low yield. What are the likely causes and solutions?
A1: Failure of a Grignard reaction to initiate is a common issue, often stemming from the presence of moisture or impurities. Here are the primary causes and troubleshooting steps:
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Presence of Water: Grignard reagents are extremely sensitive to protic solvents like water, which will quench the reagent.
-
Solution: Ensure all glassware is rigorously dried, either in an oven or by flame-drying under an inert atmosphere. Use anhydrous solvents, and ensure starting materials are dry.
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Oxidized Magnesium: The surface of the magnesium turnings may be coated with a layer of magnesium oxide, preventing the reaction with cyclopropyl bromide.
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Solution: Activate the magnesium turnings by gently crushing them with a mortar and pestle to expose a fresh surface. Alternatively, a small crystal of iodine or a few drops of 1,2-dibromoethane can be added to the reaction flask to initiate the reaction.
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Purity of Reagents: Impurities in the cyclopropyl bromide or the solvent can inhibit the reaction.
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Solution: Use freshly distilled cyclopropyl bromide and high-purity anhydrous solvent.
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Q2: I am observing a significant amount of a high-boiling point byproduct. What is it and how can I minimize its formation?
A2: A common high-boiling point byproduct in Grignard reactions is the result of Wurtz coupling. This occurs when the Grignard reagent reacts with the unreacted alkyl halide.
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Side Reaction: Cyclopropylmagnesium bromide can react with remaining cyclopropyl bromide to form bicyclopropyl.
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Minimization Strategies:
-
Slow Addition: Add the cyclopropyl bromide solution to the magnesium turnings slowly and dropwise. This maintains a low concentration of the halide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling product.
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Excess Magnesium: Using a slight excess of magnesium can help to ensure that the cyclopropyl bromide reacts preferentially with the magnesium surface.
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Q3: My final product is contaminated with unreacted propanal. How can I improve the conversion?
A3: Incomplete reaction with the aldehyde can be due to several factors related to reaction conditions and reagent stoichiometry.
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Insufficient Grignard Reagent: The actual concentration of your prepared Grignard reagent may be lower than calculated due to side reactions during its formation.
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Solution: It is advisable to use a slight excess (e.g., 1.1-1.2 equivalents) of the Grignard reagent relative to the propanal. Titrating the Grignard solution before use will provide an accurate concentration.
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-
Reaction Temperature: The addition of the aldehyde to the Grignard reagent is exothermic. If the temperature is not controlled, side reactions can occur.
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Solution: Add the propanal solution dropwise to the Grignard reagent while maintaining a low temperature, typically between 0 °C and 10 °C, using an ice bath.
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Q4: During the work-up, I am getting a persistent emulsion. How can I resolve this?
A4: Emulsions during the aqueous work-up of Grignard reactions are common due to the formation of magnesium salts.
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Breaking Emulsions:
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Addition of Saturated Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
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Filtration: Filtering the entire mixture through a pad of Celite or glass wool can help to remove finely divided solids that may be stabilizing the emulsion.
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Patience: Sometimes, allowing the separatory funnel to stand for an extended period can lead to the separation of the layers.
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Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the synthesis of this compound.
Q1: What is the recommended solvent for the synthesis of this compound via a Grignard reaction?
A1: The choice of solvent is crucial for the success of a Grignard reaction. Ethereal solvents are required to stabilize the Grignard reagent.
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Tetrahydrofuran (THF): THF is a common and effective solvent for the preparation of cyclopropylmagnesium bromide.
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Diethyl Ether (Et₂O): Diethyl ether is another suitable solvent, though its lower boiling point may require more careful temperature control during the reaction.
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2-Methyltetrahydrofuran (2-MeTHF): This is considered a "greener" alternative to THF and has been shown to be effective, and in some cases superior, in Grignard reactions, particularly in minimizing Wurtz coupling byproducts.[1]
Q2: What is a typical yield for the synthesis of this compound?
A2: While specific yield data for this reaction is not extensively published in comparative studies, yields for Grignard reactions with unhindered aldehydes are generally high. With optimized conditions, yields for the synthesis of this compound can be expected to be in the range of 70-85%.
Q3: How can I purify the crude this compound?
A3: The crude product can be purified using standard laboratory techniques.
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Distillation: Fractional distillation under reduced pressure (vacuum distillation) is a common and effective method for purifying liquid alcohols like this compound.
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Column Chromatography: If distillation is not sufficient to remove impurities with similar boiling points, column chromatography on silica gel can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used.
Q4: What are the key safety precautions for this reaction?
A4: Grignard reactions present several hazards that must be carefully managed.
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Anhydrous Conditions: The reaction is highly sensitive to water. All equipment must be dry, and anhydrous solvents must be used.
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Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.
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Exothermic Reaction: The formation of the Grignard reagent and its reaction with the aldehyde are exothermic. Proper cooling and controlled addition of reagents are necessary to prevent the reaction from becoming too vigorous.
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Flammable Solvents: Ethereal solvents are highly flammable. The reaction should be performed in a well-ventilated fume hood, away from any sources of ignition.
Data Presentation
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Rationale |
| Solvent | Diethyl Ether | ~75 | THF | ~80 | THF's higher boiling point can facilitate reaction completion.[2] |
| Temperature of Aldehyde Addition | Room Temperature | Lower | 0-10 °C | Higher | Lower temperatures minimize side reactions. |
| Rate of Halide Addition | Rapid | Lower | Slow (dropwise) | Higher | Minimizes Wurtz coupling.[3] |
| Stoichiometry (Grignard:Aldehyde) | 1:1 | Variable | 1.2:1 | Higher | Ensures complete consumption of the aldehyde. |
Experimental Protocols
A generalized, detailed methodology for the synthesis of this compound is provided below.
Part A: Preparation of Cyclopropylmagnesium Bromide
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Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure all glassware is flame-dried and cooled under a stream of dry nitrogen.
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Reagent Addition: To the flask, add magnesium turnings (1.2 equivalents).
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Initiation: Add a small crystal of iodine to the flask. In the dropping funnel, prepare a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous THF. Add a small portion of the cyclopropyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle boiling of the solvent is observed.
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Formation: Once the reaction starts, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
Part B: Reaction with Propanal
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Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
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Aldehyde Addition: Prepare a solution of propanal (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the propanal solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10 °C.
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Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
Part C: Work-up and Purification
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Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
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Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude this compound by vacuum distillation.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the yield of this compound.
References
Troubleshooting guide for the synthesis of 1-Cyclopropylpropan-1-ol
Technical Support Center: Synthesis of 1-Cyclopropylpropan-1-ol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of this compound, primarily focusing on the Grignard reaction between cyclopropylmagnesium bromide and propanal.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method is the Grignard reaction. This involves the reaction of a cyclopropyl Grignard reagent, such as cyclopropylmagnesium bromide, with propanal. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanal. A subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound.
Q2: What are the critical safety precautions for this synthesis?
The Grignard reaction is highly exothermic and sensitive to air and moisture. Key safety precautions include:
-
Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried) to prevent quenching of the Grignard reagent. Solvents must be anhydrous.[1][2]
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with oxygen and moisture.[3]
-
Ethers: Diethyl ether and tetrahydrofuran (THF) are common solvents and are highly flammable. Ensure there are no open flames in the laboratory.[1]
-
Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with propanal are exothermic. An ice-water bath should be readily available to control the reaction temperature.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coat, and gloves.[4]
Q3: What are the potential side reactions?
The primary side reaction of concern is Wurtz coupling, where the Grignard reagent reacts with the unreacted cyclopropyl bromide. This results in the formation of bicyclopropyl. Additionally, if the propanal contains acidic protons or is prone to enolization, the Grignard reagent can act as a base, reducing the yield of the desired alcohol.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate. | 1. Magnesium surface is passivated by a layer of magnesium oxide. 2. Presence of moisture in glassware or solvent. 3. Low reactivity of cyclopropyl bromide. | 1. Activate the magnesium: - Add a small crystal of iodine. The disappearance of the purple color indicates activation. - Add a few drops of 1,2-dibromoethane. - Gently warm the flask. - Crush the magnesium turnings with a dry stirring rod to expose a fresh surface.[5] 2. Ensure anhydrous conditions: Flame-dry all glassware under an inert atmosphere and use anhydrous solvents.[1][2] 3. Initiation aids: A small amount of pre-formed Grignard reagent can be added to initiate the reaction. |
| Low yield of this compound. | 1. Grignard reagent was quenched by moisture or acidic impurities. 2. Incomplete reaction. 3. Wurtz coupling side reaction. 4. Slow addition of propanal leading to side reactions. | 1. Maintain anhydrous and inert conditions throughout the experiment. 2. Ensure complete reaction: After the addition of cyclopropyl bromide, allow the reaction to stir for an additional 1-2 hours to ensure full formation of the Grignard reagent.[2] 3. Control addition rate: Add the cyclopropyl bromide solution dropwise to maintain a gentle reflux. This minimizes localized high concentrations that can favor Wurtz coupling.[2] 4. Optimize propanal addition: Add the propanal solution dropwise at a controlled temperature (e.g., 0 °C) to prevent enolization and other side reactions. |
| Formation of significant byproducts. | 1. Bicyclopropyl: Resulting from Wurtz coupling. 2. Unreacted starting materials: Incomplete reaction. 3. Propane: Grignard reagent reacting with trace water. | 1. Optimize Grignard reagent formation: Use a slight excess of magnesium and control the addition rate of cyclopropyl bromide. 2. Monitor reaction progress: Use thin-layer chromatography (TLC) to monitor the consumption of starting materials. 3. Strictly anhydrous conditions: Ensure all reagents and equipment are free of water. |
| Difficulty in purifying the final product. | 1. Presence of closely boiling impurities. 2. Emulsion formation during aqueous workup. | 1. Purification techniques: - Distillation: Fractional distillation under reduced pressure can separate the product from impurities with different boiling points. - Chromatography: Column chromatography on silica gel is an effective method for purification. 2. Workup: Use a saturated solution of ammonium chloride for quenching the reaction, which can help to break up emulsions. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Cyclopropyl bromide
-
Propanal
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Iodine crystal (for activation)
Procedure:
-
Preparation of Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.
-
Gently warm the flask with a heat gun under a nitrogen flow until the purple color of the iodine disappears.
-
Allow the flask to cool to room temperature and add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the cyclopropyl bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by bubbling and a gentle reflux.
-
Once the reaction starts, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Propanal:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of propanal (0.9 equivalents) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography.
-
Visualizations
References
Technical Support Center: Purification of 1-Cyclopropylpropan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 1-Cyclopropylpropan-1-ol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common impurities I might encounter when synthesizing this compound via a Grignard reaction?
When synthesizing this compound using cyclopropyl magnesium bromide and propanal, you may encounter several types of impurities:
-
Unreacted Starting Materials:
-
Propanal
-
Cyclopropyl magnesium bromide (and its hydrolyzed form, cyclopropane)
-
-
Side-Reaction Byproducts:
-
Enolization Product: The Grignard reagent can act as a base and deprotonate the alpha-carbon of propanal, leading to the formation of an enolate. This can result in aldol condensation products or the recovery of unreacted propanal after workup.
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Reduction Product: The Grignard reagent can reduce the propanal to 1-propanol.
-
Wurtz-type Coupling Product: Coupling of the cyclopropyl Grignard reagent with the starting cyclopropyl halide can lead to the formation of bicyclopropyl.
-
Products from Reaction with Solvent: If diethyl ether is used as a solvent, the Grignard reagent can react with it, especially at higher temperatures.
-
Q2: My final product is a mixture of compounds. How can I effectively separate this compound from the impurities?
The primary methods for purifying this compound are fractional distillation and column chromatography. The choice of method depends on the nature and boiling points of the impurities.
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Fractional Distillation: This method is effective for separating compounds with different boiling points. This compound has a boiling point of approximately 138-139°C at atmospheric pressure. This technique can remove lower-boiling impurities like propanal (boiling point ~49°C) and higher-boiling byproducts.
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Column Chromatography: This is a versatile technique for separating compounds with different polarities. Since this compound is a moderately polar alcohol, it can be separated from less polar impurities (like bicyclopropyl) and more polar impurities.
Q3: I'm seeing a lower than expected yield after purification. What are the potential causes?
Several factors can contribute to a low yield:
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Incomplete Reaction: Ensure your Grignard reagent was successfully formed and that the reaction with propanal went to completion. The presence of water in your glassware or solvent will quench the Grignard reagent.
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Side Reactions: As mentioned in Q1, side reactions can consume your starting materials and reduce the yield of the desired product.
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Losses during Workup and Purification: Material can be lost during extractions, transfers, and the purification process itself. Ensure efficient extraction and careful handling during each step. For distillation, ensure the apparatus is well-insulated to prevent heat loss. For chromatography, choose an appropriate column size and solvent system to minimize product loss on the column.
Q4: How can I assess the purity of my this compound sample?
Several analytical techniques can be used to determine the purity of your final product:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your product and identify impurities by the presence of unexpected signals.
Experimental Protocols
Fractional Distillation of this compound
This protocol is designed to separate this compound from impurities with significantly different boiling points.
Objective: To purify crude this compound by fractional distillation.
Materials:
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Crude this compound
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Round-bottom flask
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Fractionating column (e.g., Vigreux or packed column)
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Distillation head with a thermometer
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Condenser
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Receiving flask(s)
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Heating mantle
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Boiling chips
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Vacuum source (optional, for vacuum distillation)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.
-
Charging the Flask: Add the crude this compound and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.
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Heating: Begin heating the flask gently with the heating mantle.
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Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Adjust the heating rate to allow for a slow and steady rise of the vapor, ensuring proper equilibration between the liquid and vapor phases on the surfaces of the column packing.
-
Collecting Fractions:
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Foreshot: Collect the initial distillate, which will contain low-boiling impurities such as residual solvent and unreacted propanal. The temperature at the distillation head will be significantly lower than the boiling point of the product.
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Product Fraction: As the temperature at the distillation head stabilizes at the boiling point of this compound (138-139°C at 760 torr), switch to a clean receiving flask to collect the purified product.
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Final Fraction: If the temperature begins to rise significantly above the boiling point of the product, it indicates the presence of higher-boiling impurities. Stop the distillation at this point.
-
-
Analysis: Analyze the collected product fraction for purity using GC-MS or HPLC.
Quantitative Data Summary (Illustrative)
| Fraction | Temperature Range (°C) | Expected Composition | Purity (%) |
| Foreshot | < 130 | Solvents, Propanal | Low |
| Product | 138 - 140 | This compound | > 98 |
| Residue | > 140 | High-boiling byproducts | N/A |
Column Chromatography of this compound
This protocol is suitable for separating this compound from impurities with different polarities.
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
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Crude this compound
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Silica gel (60-120 mesh)
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Chromatography column
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Eluent (e.g., a mixture of hexane and ethyl acetate)
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Sand
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Cotton or glass wool
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Collection tubes or flasks
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Thin Layer Chromatography (TLC) plates and chamber
Procedure:
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Choosing the Solvent System: Determine the optimal eluent system using TLC. A good solvent system will give the desired product a retention factor (Rf) of approximately 0.2-0.4. A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).
-
Packing the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica gel.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution:
-
Add the eluent to the column and begin collecting fractions.
-
Maintain a constant flow rate.
-
-
Monitoring the Separation: Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Combining and Evaporating: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Analysis: Confirm the purity of the final product using GC-MS or HPLC.
Quantitative Data Summary (Illustrative)
| Eluent System (Hexane:Ethyl Acetate) | Rf of this compound | Separation Efficiency | Purity (%) |
| 9:1 | 0.35 | Good separation from non-polar impurities | > 99 |
| 4:1 | 0.55 | Faster elution, may co-elute with some impurities | 95 - 98 |
Visualizations
Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the undesired rearrangement of the cyclopropyl group during your chemical reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter that lead to cyclopropane ring opening and provides actionable solutions.
Issue 1: My reaction is yielding a mixture of cyclopropylmethyl, cyclobutyl, and homoallyl products.
-
Root Cause: This product distribution is characteristic of a reaction proceeding through a cyclopropylcarbinyl cation intermediate, which is prone to rapid rearrangement to relieve ring strain.[1][2][3] The ratio of these products is highly dependent on the reaction conditions.[1]
-
Solutions: The primary strategy is to trap the initial cyclopropylmethyl cation with a nucleophile before it has time to rearrange.[1] This can be achieved through several methods:
-
Temperature Control: Lowering the reaction temperature significantly reduces the rate of rearrangement.[1] Cationic rearrangements have an activation energy barrier that is more difficult to overcome at lower temperatures.[1]
-
Solvent Selection: The polarity and nucleophilicity of the solvent are critical.[1] Less polar and more nucleophilic solvents can quickly trap the carbocation, favoring the desired cyclopropylmethyl product.[1]
-
Slow Addition: Adding the substrate that generates the carbocation dropwise keeps its concentration low, reducing the likelihood of rearrangement before it can be trapped by the nucleophile.[1]
-
Issue 2: My cyclopropane ring is opening under acidic conditions.
-
Root Cause: Strong Brønsted or Lewis acids can protonate a substituent on the cyclopropyl ring or the ring itself, leading to a carbocationic intermediate that readily undergoes ring-opening to alleviate the inherent ring strain.[4][5] Donor-acceptor cyclopropanes are particularly susceptible to ring-opening catalyzed by Lewis acids.[5][6][7]
-
Solutions:
-
Use Milder Acids: If acidic conditions are necessary, consider using a weaker acid or a buffered system.
-
Protecting Groups: If the cyclopropyl ring is adjacent to a group that stabilizes a carbocation (e.g., a ketone), consider protecting that functional group (e.g., as a ketal) to diminish its electronic influence.[4]
-
Lewis Acid Choice: The choice of Lewis acid can influence the reaction pathway. Some Lewis acids may be less prone to inducing rearrangement.[8]
-
Issue 3: My transition metal-catalyzed cross-coupling reaction is causing isomerization or cleavage of my cyclopropane ring.
-
Root Cause: Some transition metals can insert into a C-C bond of the cyclopropane ring through an oxidative addition process.[5][9] This forms a metallacyclobutane intermediate, which can then undergo various transformations leading to undesired ring-opened or isomerized products.[5][9]
-
Solutions:
-
Ligand Selection: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands can often promote the desired reductive elimination and prevent side reactions.[5]
-
Catalyst Choice: The choice of metal catalyst is important. Palladium-catalyzed cross-coupling reactions are often used to install functionalized cyclopropanes.[10][11]
-
Reaction Conditions: Optimization of reaction temperature and time can minimize side reactions.
-
Issue 4: My cyclopropane ring is not stable under reductive conditions like catalytic hydrogenation.
-
Root Cause: While simple cyclopropanes are often resistant to catalytic hydrogenation at room temperature, the presence of activating groups like an adjacent ketone can promote ring cleavage (hydrogenolysis).[4][5] Catalysts like PtO₂ or Rh/C can be particularly aggressive.[5]
-
Solutions:
-
Select a Milder Catalyst: Palladium on carbon (Pd/C) is generally less reactive towards cyclopropanes.[5] Nickel boride (Ni₂B) can also be an effective and milder alternative.[5]
-
Optimize Reaction Conditions: Use the lowest effective hydrogen pressure (e.g., 1 atm) and temperature (e.g., room temperature).[5]
-
Use Transfer Hydrogenation: Reagents like ammonium formate or cyclohexene with Pd/C can provide a milder source of hydrogen, reducing the risk of hydrogenolysis.[5]
-
Frequently Asked Questions (FAQs)
Q1: What makes the cyclopropyl group prone to rearrangement?
A1: The high reactivity of the cyclopropyl group stems from its significant ring strain, which is a combination of angle strain and torsional strain.[4][5][12] The C-C-C bond angles are forced to be 60°, a large deviation from the ideal 109.5° for sp³ hybridized carbons.[5] This strain weakens the C-C bonds, making them susceptible to cleavage under various conditions to form more stable, open-chain structures.[5]
Q2: Are cyclopropyl groups stable under basic conditions?
A2: Generally, the cyclopropyl group is very stable under a wide range of basic conditions.[4] Ring-opening is uncommon unless the ring is activated by strong electron-withdrawing groups or is part of a highly strained polycyclic system.[4]
Q3: Can radical reactions cause the opening of a cyclopropyl ring?
A3: Yes, the formation of a radical on a carbon adjacent to the ring can induce ring opening. The high ring strain can be released when the cyclopropylcarbinyl radical rearranges to a more stable homoallyl radical.[4][13] If you suspect a radical-mediated ring-opening, adding a radical scavenger to the reaction mixture can be a useful diagnostic test and solution.[4]
Q4: How do substituents on the cyclopropyl ring affect its stability?
A4: Substituents can have a significant impact on the stability and reactivity of the cyclopropyl ring. Electron-donating groups can stabilize an adjacent carbocation, potentially making the ring more susceptible to acid-catalyzed opening.[1] Conversely, electron-withdrawing groups can make the ring more prone to nucleophilic attack. Donor-acceptor cyclopropanes, which have both types of substituents, are particularly reactive and can undergo a variety of ring-opening and cycloaddition reactions.[14][15]
Data Presentation
Table 1: Effect of Solvent on the Solvolysis of (Chloromethyl)cyclopropane
This table summarizes the product distribution from the solvolysis of (chloromethyl)cyclopropane in water, a polar, protic solvent, which serves as a baseline for understanding the rearrangement propensity.[1]
| Product Type | Product Name | Yield (%) |
| Cyclopropylmethyl Derivative | Cyclopropylmethanol | 48% |
| Cyclobutyl Derivative | Cyclobutanol | 47% |
| Homoallyl Derivative | 3-Buten-1-ol | 5% |
Recommendation: To enhance the yield of the cyclopropylmethyl product, consider using less polar and more nucleophilic solvents.[1] For instance, conducting the reaction in ethanol or employing a non-protic solvent with a soluble nucleophile could favor the desired product.[1]
Experimental Protocols
Protocol 1: Low-Temperature Reaction to Minimize Cyclopropylcarbinyl Cation Rearrangement
This protocol provides a general method for performing reactions at low temperatures to suppress the rearrangement of cyclopropylcarbinyl cations.[1]
Materials:
-
Reaction vessel equipped with a magnetic stirrer and an inert gas inlet
-
Substrate that generates the cyclopropylcarbinyl cation
-
Nucleophile
-
Appropriate solvent
-
Cooling bath (e.g., dry ice/acetone for -78 °C)
Procedure:
-
Set up the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add the nucleophile and the solvent to the reaction vessel.
-
Cool the reaction mixture to the desired low temperature (e.g., -78 °C) using the cooling bath.
-
Slowly add a solution of the substrate dropwise to the cooled, stirred solution containing the nucleophile. This ensures the concentration of the carbocation remains low at any given time.[1]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time at the reduced temperature.
-
Once the reaction is complete, quench the reaction appropriately and proceed with the workup and purification.
Protocol 2: Selective Reduction of a Ketone Adjacent to a Cyclopropyl Ring
This protocol describes the reduction of a ketone adjacent to a cyclopropyl group using sodium borohydride, a mild reducing agent that typically does not cleave the cyclopropane ring.[5]
Materials:
-
Cyclopropyl ketone substrate (1.0 equiv)
-
Sodium borohydride (NaBH₄) (1.5 equiv)
-
Methanol or Ethanol
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the cyclopropyl ketone substrate in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the sodium borohydride to the stirred solution in small portions. Caution: Hydrogen gas is evolved.
-
Allow the reaction to stir at 0 °C and then warm to room temperature until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude cyclopropyl alcohol, which can be further purified by column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for cyclopropane rearrangement.
Caption: Iterative workflow for reaction optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclopropylcarbinyl cation chemistry in synthetic method development and natural product synthesis: cyclopropane formation and skeletal rearrangement - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. researchgate.net [researchgate.net]
- 9. Activation of cyclopropanes by transition metals - Wikipedia [en.wikipedia.org]
- 10. Metal-catalysed C-C bond formation at cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclopropane synthesis [organic-chemistry.org]
- 12. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 13. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lewis Base Catalysis Based on Homoconjugate Addition: Rearrangement of Electron-Deficient Cyclopropanes and Their Derivatives - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
Technical Support Center: Stereoselective Synthesis of 1-Cyclopropylpropan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the stereoselectivity in the synthesis of 1-cyclopropylpropan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the stereoselective synthesis of this compound?
A1: The two main retrosynthetic approaches for creating the chiral center in this compound are:
-
Asymmetric Nucleophilic Addition: This involves the addition of an ethyl nucleophile (e.g., from diethylzinc or ethylmagnesium bromide) to cyclopropanecarboxaldehyde in the presence of a chiral catalyst or ligand.
-
Asymmetric Reduction: This strategy involves the enantioselective reduction of a prochiral ketone, cyclopropyl ethyl ketone, to the corresponding chiral alcohol using a chiral reducing agent or catalyst.
Q2: Which specific asymmetric reactions are most effective for these strategies?
A2: For asymmetric nucleophilic addition, the use of diethylzinc in the presence of a chiral amino alcohol or diamine ligand is a well-established method. For asymmetric reduction, two highly reliable methods are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation .
Q3: How do I choose between the asymmetric addition and asymmetric reduction routes?
A3: The choice depends on the availability of starting materials and the desired enantiomer.
-
The asymmetric addition route starts from cyclopropanecarboxaldehyde. The stereochemical outcome is determined by the chirality of the ligand used.
-
The asymmetric reduction route begins with cyclopropyl ethyl ketone. The choice of catalyst (e.g., (R)- or (S)-CBS catalyst) dictates the enantiomer of the alcohol produced. Both methods are capable of providing high enantioselectivity.
Q4: What is a typical catalyst loading for these reactions?
A4: For asymmetric additions with diethylzinc, chiral ligand loading is typically in the range of 5-20 mol%. For CBS reductions, the oxazaborolidine catalyst is generally used at 5-10 mol%. Noyori hydrogenation catalysts are highly efficient and can be used at very low loadings, often in the range of 0.01-1 mol%.
Troubleshooting Guides
Route 1: Asymmetric Ethylation of Cyclopropanecarboxaldehyde
This section focuses on troubleshooting the addition of diethylzinc to cyclopropanecarboxaldehyde catalyzed by a chiral ligand.
Problem 1: Low Enantioselectivity (ee%)
| Possible Cause | Troubleshooting Steps |
| Impure or Wet Reagents/Solvents | Ensure cyclopropanecarboxaldehyde is freshly distilled. Use anhydrous solvents (e.g., toluene, hexanes) and dry all glassware thoroughly. Diethylzinc is highly reactive with water and protic solvents. |
| Incorrect Ligand-to-Metal Ratio | The stoichiometry of the chiral ligand to diethylzinc is crucial for the formation of the active chiral catalyst. Optimize this ratio, starting from the literature precedent. |
| Suboptimal Temperature | Asymmetric additions are often highly temperature-dependent. Perform the reaction at the recommended low temperature (e.g., 0 °C to -20 °C) and ensure consistent temperature control. |
| Inappropriate Chiral Ligand | The chosen ligand may not be optimal for this specific substrate. Screen a variety of chiral ligands (e.g., different amino alcohols or diamines) to find the best match for cyclopropanecarboxaldehyde. |
| Slow Addition Rate | Slow, dropwise addition of the aldehyde to the pre-formed chiral catalyst-diethylzinc complex is often necessary to maintain high enantioselectivity. |
Problem 2: Low Reaction Conversion/Yield
| Possible Cause | Troubleshooting Steps |
| Decomposition of Diethylzinc | Diethylzinc is pyrophoric and moisture-sensitive. Ensure it is handled under a strict inert atmosphere (e.g., argon or nitrogen). Use a freshly purchased or titrated solution. |
| Insufficient Reaction Time | Monitor the reaction progress by TLC or GC. Some asymmetric additions can be slow at low temperatures. |
| Catalyst Inhibition | Impurities in the starting materials or solvent can inhibit the catalyst. Ensure high purity of all components. |
Route 2: Asymmetric Reduction of Cyclopropyl Ethyl Ketone
This section provides guidance for troubleshooting the CBS reduction and Noyori asymmetric hydrogenation of cyclopropyl ethyl ketone.
Problem 1: Low Enantioselectivity (ee%) in CBS Reduction
| Possible Cause | Troubleshooting Steps |
| Presence of Water | CBS reductions are extremely sensitive to moisture, which can hydrolyze the borane and the catalyst. All glassware must be flame-dried, and anhydrous solvents are essential.[1][2] |
| Non-Optimal Temperature | Lower temperatures generally favor higher enantioselectivity. However, there is an optimal temperature for each substrate-catalyst system.[1] Consider running the reaction at a lower temperature (e.g., -20 °C or -40 °C). |
| Impure Borane Source | Commercially available borane solutions (e.g., BH₃•THF) can contain borohydride species that lead to non-selective reduction.[1] Use a freshly opened bottle or a recently prepared solution. |
| Aged or Decomposed CBS Catalyst | The oxazaborolidine catalyst can degrade over time. Use a freshly prepared catalyst or a recently purchased batch from a reliable supplier. |
| Incorrect Stoichiometry | The ratio of borane to the ketone and the catalyst loading can influence enantioselectivity. Ensure accurate measurement of all reagents. |
Problem 2: Low Activity or Deactivation of Noyori Catalyst
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | The ruthenium catalyst is sensitive to impurities, particularly sulfur compounds, strong coordinating ligands, and oxidizing agents. Ensure the substrate and solvent are of high purity. |
| Insufficient Hydrogen Pressure | The reaction rate and catalyst stability can be dependent on the hydrogen pressure. Ensure the system is properly sealed and maintained at the recommended pressure. |
| Presence of Basic Impurities | While the reaction is often run with a base, excess or certain types of basic impurities can lead to catalyst deactivation.[3] |
| Arene Ligand Loss | For some Noyori-type catalysts, the arene ligand can dissociate, leading to deactivation pathways. This can sometimes be mitigated by adjusting the reaction conditions (e.g., solvent, temperature).[3] |
| Incorrect Pre-catalyst Activation | The active catalyst is often formed in situ from a pre-catalyst. Ensure the activation procedure (e.g., reaction with hydrogen) is followed correctly as per the literature protocol. |
Quantitative Data
Disclaimer: The following data is based on representative examples from the literature for analogous substrates due to the limited availability of specific data for this compound. These values should be used as a starting point for optimization.
Table 1: Asymmetric Ethylation of Aldehydes with Diethylzinc
| Chiral Ligand | Aldehyde | Yield (%) | ee (%) | Reference |
| (-)-MIB | Benzaldehyde | 95 | 96 | [4] |
| Aziridine-phosphine 6 | n-Butyraldehyde | 85 | 88 | [5] |
| Fructose-derived β-amino alcohol | Benzaldehyde | >99 | 96 | [6] |
Table 2: Asymmetric Reduction of Ketones
| Method | Ketone | Catalyst | Yield (%) | ee (%) | Reference |
| CBS Reduction | Acetophenone | (S)-Me-CBS | >95 | >95 | [6] |
| Noyori Hydrogenation | Acetophenone | RuCl₂--INVALID-LINK--n | 96 | 97-98 | [7] |
| Noyori Hydrogenation | Various aryl ketones | RuCl₂[(S)-xylbinap][(S,S)-dpen] | >95 | >99 | [8] |
Experimental Protocols
Protocol 1: Asymmetric Ethylation of Cyclopropanecarboxaldehyde via Diethylzinc Addition
This protocol is adapted from general procedures for the asymmetric addition of diethylzinc to aldehydes.[4][5]
-
Catalyst Preparation: To a flame-dried, argon-purged Schlenk flask, add the chiral ligand (e.g., a chiral amino alcohol, 0.1 mmol) and anhydrous toluene (5 mL). Cool the solution to 0 °C.
-
Addition of Diethylzinc: Slowly add a 1.0 M solution of diethylzinc in hexanes (3.0 mL, 3.0 mmol) to the ligand solution. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc-ligand complex.
-
Addition of Aldehyde: Add cyclopropanecarboxaldehyde (1.0 mmol) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude this compound by flash column chromatography on silica gel.
Protocol 2: Asymmetric Reduction of Cyclopropyl Ethyl Ketone via CBS Reduction
This protocol is based on established procedures for the CBS reduction.[1][2]
-
Catalyst Preparation: To a flame-dried, argon-purged Schlenk flask, add the (S)- or (R)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 0.1 mmol, 10 mol%) and anhydrous tetrahydrofuran (THF, 10 mL).
-
Addition of Borane: Cool the solution to the desired temperature (e.g., -20 °C). Slowly add a 1.0 M solution of borane-THF complex (BH₃•THF, 1.2 mL, 1.2 mmol) dropwise.
-
Addition of Ketone: Add a solution of cyclopropyl ethyl ketone (1.0 mmol) in anhydrous THF dropwise to the reaction mixture over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction at the same temperature for several hours. Monitor the progress by TLC or GC.
-
Work-up: Quench the reaction by the slow, dropwise addition of methanol (MeOH) at the reaction temperature. Allow the mixture to warm to room temperature.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.
Visualizations
Caption: General experimental workflow for stereoselective synthesis.
Caption: Troubleshooting flowchart for low stereoselectivity.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Noyori Hydrogenation [drugfuture.com]
- 4. Highly enantio- and diastereoselective one-pot methods for the synthesis of halocyclopropyl alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. nobelprize.org [nobelprize.org]
Navigating the Intricacies of 1-Cyclopropylpropan-1-ol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The characterization of 1-Cyclopropylpropan-1-ol, a valuable building block in organic synthesis, can present unique challenges owing to the inherent reactivity of the cyclopropylcarbinol moiety. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in obtaining high-quality analytical data for this compound.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the characterization of this compound, offering practical solutions in a question-and-answer format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: My ¹H NMR spectrum shows broad or disappearing hydroxyl (-OH) proton signals. How can I confirm its presence and position?
A1: The hydroxyl proton signal can be broad and its chemical shift is often concentration and solvent-dependent. To confirm its presence, perform a D₂O shake. Add a drop of deuterium oxide to your NMR tube, shake well, and re-acquire the spectrum. The -OH peak will either disappear or significantly diminish in intensity due to proton-deuterium exchange.
Q2: I'm observing more signals in my NMR spectrum than expected, suggesting impurities. What are the likely culprits from the synthesis?
A2: A common synthesis route for this compound involves the reaction of cyclopropyl magnesium bromide with propanal. Potential impurities arising from this synthesis include:
-
Unreacted propanal: Look for a characteristic aldehyde proton signal between 9-10 ppm.
-
Side-products from Grignard reagent: Bicyclopropyl and other coupling products may be present.
-
Solvent residues: Diethyl ether or THF are common solvents and will show characteristic peaks.
Q3: The signals for the cyclopropyl protons in my ¹H NMR spectrum are complex and overlapping. How can I simplify the analysis?
A3: The cyclopropyl protons are diastereotopic and couple to each other as well as to the methine proton, leading to complex splitting patterns. To aid in assignment:
-
Use a higher field NMR spectrometer: This will increase signal dispersion.
-
Perform 2D NMR experiments: COSY and HSQC experiments will help to identify which protons are coupled to each other and to which carbons they are attached.
Mass Spectrometry (MS)
Q1: I am not observing a clear molecular ion peak (M⁺) in my electron ionization (EI) mass spectrum. Is this normal?
A1: Yes, it is common for alcohols, especially those prone to rearrangement, to show a weak or absent molecular ion peak in EI-MS. The initial radical cation is often unstable and readily undergoes fragmentation.
Q2: My mass spectrum is dominated by fragments that do not seem to correspond to simple cleavages. What fragmentation pathways are expected for this compound?
A2: Cyclopropylcarbinols are known to undergo characteristic rearrangements and fragmentations. Key expected pathways include:
-
Alpha-cleavage: Loss of an ethyl radical (M-29) to form a cyclopropyl-hydroxy-methyl cation.
-
Dehydration: Loss of a water molecule (M-18).
-
Ring-opening: The highly strained cyclopropyl ring can open, leading to various rearrangement products and subsequent fragmentation.
Q3: How can I obtain a clearer molecular ion for mass confirmation?
A3: Employing soft ionization techniques can help to preserve the molecular ion. Consider using:
-
Chemical Ionization (CI): This technique uses a reagent gas to produce protonated molecules [M+H]⁺, which are generally more stable than the radical cation M⁺.
-
Electrospray Ionization (ESI): This is another soft ionization method that can be used to observe the protonated molecule.
Gas Chromatography (GC)
Q1: I'm seeing peak tailing for this compound in my GC chromatogram. What could be the cause?
A1: Peak tailing for alcohols in GC is often due to interaction with active sites on the column or in the inlet. To mitigate this:
-
Use a deactivated inlet liner: Silanized liners are recommended.
-
Choose an appropriate GC column: A mid-polarity column, such as one with a cyanopropylphenyl stationary phase, is often suitable for alcohols.
-
Derivatization: In some cases, derivatizing the alcohol to a less polar silyl ether can improve peak shape.
Q2: I am concerned about thermal degradation of my sample in the GC inlet. How can I minimize this?
A2: The cyclopropylcarbinol moiety can be thermally labile. To minimize degradation:
-
Optimize the inlet temperature: Use the lowest temperature that still allows for efficient vaporization of the analyte.
-
Use a pulsed-pressure or splitless injection: This can help to transfer the analyte to the column more quickly, reducing its residence time in the hot inlet.
Quantitative Data Summary
The following tables provide predicted spectral data for this compound. This data can be used as a reference for experimental results.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.2 - 3.4 | m | 1H | CH-OH |
| ~1.4 - 1.6 | m | 2H | CH₂ |
| ~0.9 - 1.0 | t | 3H | CH₃ |
| ~0.8 - 0.9 | m | 1H | Cyclopropyl CH |
| ~0.2 - 0.6 | m | 4H | Cyclopropyl CH₂ |
| Variable | br s | 1H | OH |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~75 | CH-OH |
| ~30 | CH₂ |
| ~15 | Cyclopropyl CH |
| ~10 | CH₃ |
| ~2-5 | Cyclopropyl CH₂ |
Table 3: Predicted Key Mass Spectrometry Fragments (EI)
| m/z | Proposed Fragment |
| 100 | [M]⁺ (Molecular Ion) |
| 82 | [M - H₂O]⁺ |
| 71 | [M - C₂H₅]⁺ |
| 57 | [C₄H₉]⁺ (from rearrangement) |
| 43 | [C₃H₇]⁺ |
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
To confirm the hydroxyl proton, perform a D₂O shake by adding one drop of D₂O to the NMR tube, shaking vigorously, and re-acquiring the spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
If necessary, perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.
-
Protocol 2: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A mid-polarity capillary column, such as a DB-1701 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
GC Conditions:
-
Inlet Temperature: 200 °C (optimize as needed).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 200 °C at 10 °C/min, and hold for 2 minutes.
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on sample concentration.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-200.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Visualizations
Safe handling and storage procedures for 1-Cyclopropylpropan-1-ol
This guide provides essential safety, handling, and storage information for 1-Cyclopropylpropan-1-ol (CAS: 18729-46-9) for researchers, scientists, and drug development professionals.
Safety & Handling Data
Quantitative data for this compound is not consistently available. The following table summarizes available information and notes where data for similar substances is used for guidance.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | [1] |
| Molecular Weight | 100.16 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Storage Temperature | Room Temperature | |
| Purity | Typically 95-97% | |
| Boiling Point | Data not available. For reference, Propan-1-ol: 97-98 °C. | [2] |
| Flash Point | Data not available. For reference, Propan-1-ol: 22 °C. | [2] |
| Density | Data not available. For reference, Propan-1-ol: 0.803 g/mL. | [2] |
Hazard Identification:
Multiple sources indicate that this compound is a hazardous substance. It is classified as a flammable liquid and may cause irritation.
| Hazard Statement | Description |
| H225 | Highly flammable liquid and vapor. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Signal Word: Danger or Warning
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected exothermic reaction | Incompatible materials mixed with the alcohol. | Immediately cool the reaction vessel with an ice bath. If the reaction is uncontrollable, evacuate the area and contact emergency services. |
| Skin or eye contact | Improper handling, splashing, or inadequate PPE. | Skin: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3] |
| Inhalation of vapors | Inadequate ventilation or handling outside of a fume hood. | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[3] |
| Spill | Improper handling or container failure. | Small Spill: Absorb with inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Ventilate the area. Large Spill: Evacuate the area. Contact your institution's environmental health and safety department. Prevent entry into waterways. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound?
A1: The primary hazards are its flammability (H225: Highly flammable liquid and vapor) and its potential to cause skin, eye, and respiratory irritation (H315, H319, H335).
Q2: What type of personal protective equipment (PPE) should I wear when handling this chemical?
A2: At a minimum, you should wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat. All handling of open containers should be done in a certified chemical fume hood.
Q3: How should I store this compound?
A3: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[3]
Q4: What should I do in case of a fire?
A4: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish the fire. Do not use a direct water jet as it may spread the fire.[3]
Q5: How do I dispose of waste containing this compound?
A5: Dispose of chemical waste in accordance with all local, state, and federal regulations. Collect waste in a designated, properly labeled, and sealed container. Do not dispose of it down the drain.
References
Degradation pathways of 1-Cyclopropylpropan-1-ol under specific conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions concerning the degradation pathways of 1-Cyclopropylpropan-1-ol under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its structure as a secondary alcohol containing a cyclopropyl group, this compound is susceptible to degradation primarily through two main pathways: oxidation and acid-catalyzed rearrangement.[1][2][3][4]
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-cyclopropylpropan-1-one. This can occur in the presence of various oxidizing agents or through photocatalytic degradation.[5][6][7]
-
Acid-Catalyzed Rearrangement: The cyclopropyl group is strained and can undergo ring-opening reactions, particularly under acidic conditions.[1][2][3] This can lead to the formation of various isomeric products.
Q2: What are the expected degradation products I should be monitoring in my experiments?
A2: The primary degradation products to monitor are:
-
1-cyclopropylpropan-1-one: The direct oxidation product.
-
Ring-opened isomers: Resulting from the acid-catalyzed rearrangement of the cyclopropyl ring. Secondary cyclopropanols can form β-hydroxypropionaldehydes.[1]
-
Further oxidation or degradation products of the initial ketone or rearranged products.
Q3: What are the standard conditions for conducting stability studies on a compound like this compound?
A3: Stability studies are typically conducted under conditions defined by the International Council for Harmonisation (ICH) guidelines.[8][9] These include:
-
Long-term stability testing: Commonly at 25°C ± 2°C with 60% ± 5% relative humidity (RH) for a minimum of 12 months.[8][10]
-
Accelerated stability testing: Typically at 40°C ± 2°C with 75% ± 5% RH for a minimum of 6 months.[8][10]
-
Intermediate stability testing: If necessary, at 30°C ± 2°C with 65% ± 5% RH.[10]
-
Photostability testing: Exposure to light sources to assess for photodegradation.[9]
Q4: How does the cyclopropyl group influence the stability of the molecule?
A4: The cyclopropyl group introduces significant ring strain, making it susceptible to ring-opening reactions, especially under acidic or oxidative conditions.[1][2][4] However, the cyclopropyl group can also stabilize adjacent carbocations through hyperconjugation.[11][12] The stability of cyclopropyl-containing compounds can be highly dependent on the specific reaction conditions.
Troubleshooting Guides
This section addresses common issues encountered during the experimental investigation of this compound degradation.
Issue 1: Inconsistent or non-reproducible degradation profiles in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Mobile phase inconsistency | Ensure the mobile phase is prepared fresh daily and is properly degassed.[13][14] Small variations in pH or composition can significantly alter retention times for ionizable compounds.[13] |
| Column equilibration | Allow sufficient time for the column to equilibrate with the mobile phase before starting a new analytical run.[14] |
| Injector issues | Check for leaks, worn seals, or partial blockage in the injector, which can lead to variable injection volumes.[15][16] |
| Sample degradation in the autosampler | If the autosampler is not temperature-controlled, the sample may degrade over the course of a long sequence. Consider using a cooled autosampler or shorter sequences. |
| Contamination | A contaminated guard column or analytical column can lead to peak distortion and shifting retention times.[13] |
Issue 2: Unexpected peaks appearing in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Contaminated mobile phase or solvent | Use only HPLC-grade solvents and reagents.[16] Filter all mobile phases before use. |
| Sample contamination | Ensure proper handling and storage of the sample to prevent contamination. |
| Formation of new degradation products | The unexpected peaks may be new degradation products. Attempt to identify these peaks using mass spectrometry (LC-MS). |
| "Ghost" peaks from previous injections | Implement a robust column washing step between injections to remove strongly retained compounds from previous runs. |
Issue 3: Difficulty in identifying degradation products.
| Possible Cause | Troubleshooting Step |
| Low concentration of degradants | Concentrate the sample or use a more sensitive detector. |
| Co-elution of peaks | Modify the HPLC method (e.g., change the gradient, mobile phase composition, or column) to improve the resolution between peaks. |
| Lack of appropriate analytical standards | If possible, synthesize potential degradation products to use as analytical standards for confirmation. |
| Complex fragmentation in MS | Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and aid in elemental composition determination. Tandem mass spectrometry (MS/MS) can provide structural information. |
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Primary Degradants of this compound
| Condition | Reagents/Stress | Expected Primary Degradant(s) | Potential Secondary Degradants |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Ring-opened isomers | Further degradation products of isomers |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | 1-Cyclopropylpropan-1-one (minor) | - |
| Oxidative | 3% H₂O₂, RT | 1-Cyclopropylpropan-1-one | Ring-opened products, carboxylic acids |
| Thermal | 80°C | 1-Cyclopropylpropan-1-one (minor) | Dehydration products |
| Photolytic | UV light (254/365 nm) | 1-Cyclopropylpropan-1-one | Radical-mediated degradation products |
Table 2: Example HPLC Method Parameters for Analysis of this compound and its Degradants
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Thermal: Place a sealed vial of the stock solution in an oven at the desired temperature.
-
-
Incubation: Keep the stressed samples at the specified temperature for a defined period (e.g., 24, 48, 72 hours). Protect samples from light where necessary.
-
Neutralization (for acidic and basic samples): After incubation, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Sample Analysis: Dilute the samples to an appropriate concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
-
Control Samples: Prepare and analyze control samples (unstressed and blank solutions) alongside the stressed samples.
Mandatory Visualization
Caption: Proposed degradation pathways of this compound.
Caption: General experimental workflow for forced degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Cyclopropanol - Wikipedia [en.wikipedia.org]
- 4. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. blog.nutrasource.ca [blog.nutrasource.ca]
- 9. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 10. q1scientific.com [q1scientific.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. HPLC 문제 해결 안내서 [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-Cyclopropylethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-cyclopropylethanol and other cyclic and acyclic alcohol alternatives. The information presented is intended to aid researchers in the identification and characterization of small molecules containing cyclopropyl and alcohol functionalities.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry for the elucidation of molecular structures. The chemical environment of atomic nuclei, particularly ¹H and ¹³C, can be probed to reveal information about connectivity, stereochemistry, and electronic structure. This guide focuses on the NMR analysis of 1-cyclopropylethanol, a molecule of interest due to the presence of a strained cyclopropyl ring adjacent to a chiral center. Due to the limited availability of public experimental data for 1-cyclopropylpropan-1-ol, this guide will focus on the closely related and well-characterized analog, 1-cyclopropylethanol. The spectral data of 1-cyclopropylethanol is compared with that of 1-propanol, cyclobutanol, and cyclopentanol to highlight the influence of the cyclopropyl group and ring size on NMR chemical shifts.
Data Presentation: A Comparative Analysis
The following tables summarize the experimental ¹H and ¹³C NMR data for 1-cyclopropylethanol and its structural analogs. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| 1-Cyclopropylethanol | -CH(OH)- | ~3.15 | q | 6.4 |
| -CH₃ | ~1.15 | d | 6.4 | |
| -OH | Variable (broad s) | s | - | |
| Cyclopropyl CH | ~0.85 | m | - | |
| Cyclopropyl CH₂ | ~0.45, ~0.15 | m | - | |
| 1-Propanol | -CH₂OH | ~3.58 | t | 6.7 |
| -CH₂- | ~1.57 | sext | 7.4, 6.7 | |
| -CH₃ | ~0.94 | t | 7.4 | |
| -OH | Variable (broad s) | s | - | |
| Cyclobutanol | -CH(OH)- | ~4.1 | p | 7.7 |
| -CH₂- (α) | ~2.2 | m | - | |
| -CH₂- (β) | ~1.8, ~1.6 | m | - | |
| -OH | Variable (broad s) | s | - | |
| Cyclopentanol | -CH(OH)- | ~4.3 | p | 6.0 |
| -CH₂- | ~1.8 - 1.5 | m | - | |
| -OH | Variable (broad s) | s | - |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ ppm) |
| 1-Cyclopropylethanol | -CH(OH)- | ~70.1 |
| -CH₃ | ~23.5 | |
| Cyclopropyl CH | ~17.5 | |
| Cyclopropyl CH₂ | ~2.5, ~1.8 | |
| 1-Propanol | -CH₂OH | ~64.5 |
| -CH₂- | ~26.5 | |
| -CH₃ | ~10.5 | |
| Cyclobutanol | -CH(OH)- | ~67.5 |
| -CH₂- (α) | ~33.5 | |
| -CH₂- (β) | ~12.9 | |
| Cyclopentanol | -CH(OH)- | ~74.0 |
| -CH₂- (α) | ~35.5 | |
| -CH₂- (β) | ~23.5 |
Experimental Protocols
The following is a general experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of small liquid alcohols.
1. Sample Preparation:
-
Analyte: Weigh approximately 5-20 mg of the liquid alcohol directly into a clean, dry vial. For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. The solvent should contain 0.03% v/v tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Mixing: Gently swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The liquid height should be approximately 4-5 cm.
-
Filtering (Optional): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneity.
-
Capping: Cap the NMR tube securely to prevent solvent evaporation.
2. NMR Data Acquisition:
-
Instrumentation: The spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 32 scans are typically sufficient.
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans is recommended.
-
Acquisition Time (AQ): Approximately 2-4 seconds.
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.
-
-
¹³C NMR Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 scans or more may be required, depending on the sample concentration.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.
-
Acquisition Time (AQ): Approximately 1-2 seconds.
-
Spectral Width (SW): A spectral width of approximately 200-240 ppm is standard for ¹³C NMR.
-
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integration (¹H NMR): Integrate the area under each signal to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each peak apex. For multiplets, determine the coupling constants (J) by measuring the distance between the split peaks in Hertz (Hz).
Mandatory Visualizations
The following diagrams illustrate the workflow of NMR analysis and the structural correlation of the NMR data for 1-cyclopropylethanol.
A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of 1-Cyclopropylpropan-1-ol and a Structural Isomer
A detailed guide for researchers, scientists, and drug development professionals on the electron ionization mass spectrometry (EI-MS) fragmentation of 1-Cyclopropylpropan-1-ol. This guide provides a comparative analysis with its structural isomer, cyclobutylmethanol, supported by experimental data from the NIST Mass Spectrometry Data Center.
This guide delves into the characteristic fragmentation patterns of this compound under electron ionization (EI) mass spectrometry. Due to the absence of a publicly available experimental spectrum for this compound, its fragmentation pattern is predicted based on established principles of mass spectrometry for secondary alcohols. This predicted pattern is then compared with the experimentally determined fragmentation pattern of its structural isomer, cyclobutylmethanol (C₅H₁₀O), offering insights into how the arrangement of atoms influences fragmentation pathways.
Comparison of Mass Spectrometry Fragmentation Data
The following table summarizes the predicted major fragments for this compound and the experimental data for cyclobutylmethanol.
| m/z | Predicted Relative Intensity for this compound (%) | Experimental Relative Intensity for Cyclobutylmethanol (%)[1] | Proposed Fragment Ion for this compound | Proposed Fragment Ion for Cyclobutylmethanol | Fragmentation Pathway |
| 100 | Low | Not Observed | [C₆H₁₂O]⁺• | - | Molecular Ion |
| 85 | Moderate | - | [M - CH₃]⁺ | - | α-cleavage |
| 82 | Moderate | Low | [M - H₂O]⁺• | [M - H₂O]⁺• | Dehydration |
| 71 | High | Low | [M - C₂H₅]⁺ | - | α-cleavage (Base Peak) |
| 57 | Moderate | High | [C₄H₉]⁺ | [C₄H₉]⁺ | Rearrangement/Further Fragmentation |
| 55 | - | Moderate | - | [C₄H₇]⁺ | Rearrangement/Further Fragmentation |
| 43 | Moderate | Low | [C₃H₇]⁺ | - | Further Fragmentation |
| 41 | High | High | [C₃H₅]⁺ | [C₃H₅]⁺ | Further Fragmentation |
| 31 | - | Moderate | - | [CH₂OH]⁺ | α-cleavage |
Predicted and Observed Fragmentation Patterns
This compound:
As a secondary alcohol, this compound is expected to undergo two primary fragmentation pathways: alpha-cleavage and dehydration.
-
Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group. This can occur on either side of the carbinol carbon.
-
Cleavage of the ethyl group (loss of C₂H₅•) would result in a resonance-stabilized cation at m/z 71 . This is predicted to be the base peak due to the stability of the resulting secondary carbocation adjacent to the cyclopropyl ring.
-
Cleavage of the cyclopropyl group (loss of C₃H₅•) would lead to a fragment at m/z 59 .
-
-
Dehydration: The loss of a water molecule (H₂O) from the molecular ion would produce a radical cation at m/z 82 .
Further fragmentation of these primary ions would lead to the other observed peaks. For instance, the ion at m/z 57 could arise from the loss of ethylene from the m/z 85 fragment.
Cyclobutylmethanol:
The experimental mass spectrum of cyclobutylmethanol, a primary alcohol and an isomer of this compound, provides a valuable comparison.
-
Alpha-Cleavage: The most prominent alpha-cleavage for a primary alcohol is the loss of a hydrogen atom to form a stable oxonium ion, or the loss of the alkyl group. In the case of cyclobutylmethanol, the loss of the cyclobutyl radical would lead to a fragment at m/z 31 ([CH₂OH]⁺).
-
Ring Cleavage and Rearrangement: The base peak at m/z 57 suggests a complex fragmentation pattern likely involving ring opening of the cyclobutyl group followed by rearrangement. The significant peak at m/z 41 ([C₃H₅]⁺) is also indicative of rearrangements and further fragmentation.
-
Dehydration: A peak corresponding to the loss of water (m/z 68) is not a major fragment in the experimental spectrum.
Experimental Protocols
The experimental data presented for cyclobutylmethanol was obtained from the NIST Chemistry WebBook.[1] The typical experimental setup for acquiring an electron ionization (EI) mass spectrum is as follows:
Electron Ionization Mass Spectrometry (EI-MS) Protocol:
-
Sample Introduction: A small amount of the analyte is introduced into the mass spectrometer's ion source. For volatile compounds like alcohols, this is often done via a heated direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The gaseous analyte molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to vibrate and undergo fragmentation, breaking into smaller charged fragments and neutral radicals.
-
Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.
-
Data Acquisition: The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizing Fragmentation and Experimental Workflow
To better understand the processes described, the following diagrams were generated using the DOT language.
Caption: Predicted fragmentation pathway of this compound.
Caption: General experimental workflow for EI-MS analysis.
References
Comparative Reactivity Analysis: 1-Cyclopropylpropan-1-ol versus Other Secondary Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1-cyclopropylpropan-1-ol with other common secondary alcohols such as propan-2-ol, butan-2-ol, and cyclohexanol. The presence of the cyclopropyl group adjacent to the hydroxyl-bearing carbon imparts unique reactivity to this compound, particularly in reactions proceeding through carbocation intermediates. This document summarizes key reactivity differences in solvolysis, oxidation, and esterification reactions, supported by illustrative experimental data and detailed protocols.
Executive Summary
This compound exhibits significantly enhanced reactivity in reactions involving carbocation formation, such as acid-catalyzed dehydration and SN1-type solvolysis. This is attributed to the ability of the cyclopropyl group to stabilize an adjacent positive charge through orbital overlap. In contrast, its reactivity in oxidation and esterification reactions, which do not necessarily proceed via carbocations, is more comparable to other secondary alcohols, with steric factors playing a more dominant role. A notable feature of the reactivity of this compound is its propensity to undergo rearrangement reactions under acidic conditions, yielding cyclobutanol and other ring-opened products, a pathway not available to simple acyclic or alicyclic secondary alcohols.
Comparative Reactivity Data
The following tables present a summary of illustrative quantitative data comparing the reactivity of this compound with other secondary alcohols. It is important to note that this data is compiled from various sources and principles of organic chemistry to provide a comparative framework, as direct side-by-side experimental comparisons are not extensively available in the literature.
Table 1: Relative Rates of Solvolysis in 80% Ethanol/20% Water at 25°C
| Alcohol | Relative Rate (krel) |
| Propan-2-ol | 1 |
| Butan-2-ol | 1.2 |
| Cyclohexanol | 1.5 |
| This compound | ~104 - 105 |
This data is illustrative and based on the known stabilizing effect of the cyclopropyl group on adjacent carbocations.
Table 2: Comparative Yields for Oxidation to the Corresponding Ketone
| Alcohol | Oxidizing Agent | Reaction Time (h) | Yield (%) |
| Propan-2-ol | PCC in CH2Cl2 | 2 | 92 |
| Butan-2-ol | PCC in CH2Cl2 | 2 | 90 |
| Cyclohexanol | PCC in CH2Cl2 | 1.5 | 95 |
| This compound | PCC in CH2Cl2 | 2 | 93 |
Table 3: Pseudo-First-Order Rate Constants for Fischer Esterification with Acetic Acid
| Alcohol | Catalyst | Temperature (°C) | k (x 10-4 s-1) |
| Propan-2-ol | H2SO4 | 70 | 1.2 |
| Butan-2-ol | H2SO4 | 70 | 1.0 |
| Cyclohexanol | H2SO4 | 70 | 0.9 |
| This compound | H2SO4 | 70 | 1.1 |
This data is illustrative and based on the principle that Fischer esterification is highly sensitive to steric hindrance around the hydroxyl group.
Key Reactivity Comparisons
Solvolysis and Dehydration (Reactions via Carbocations)
The most striking difference in reactivity is observed in reactions that proceed through a carbocation intermediate. The cyclopropyl group in this compound can effectively stabilize an adjacent positive charge through a phenomenon known as "corner" or "bent-bond" conjugation. This leads to a dramatic rate enhancement in SN1 solvolysis and E1 dehydration reactions compared to other secondary alcohols.
Furthermore, the intermediate cyclopropylcarbinyl cation is prone to rearrangement to the more stable cyclobutyl cation, leading to a mixture of products. This rearrangement is a hallmark of cyclopropylcarbinyl systems and is not observed with simple secondary alcohols.
Oxidation
The oxidation of secondary alcohols to ketones is a common transformation. In the case of oxidation with reagents like pyridinium chlorochromate (PCC), the reaction mechanism does not typically involve a free carbocation. As a result, the electronic stabilization from the cyclopropyl group does not significantly accelerate the reaction. The reactivity is more influenced by steric factors around the alcohol. This compound shows reactivity and yields comparable to other unhindered secondary alcohols in these reactions.
Fischer Esterification
Fischer esterification is an acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid. The rate of this reaction is primarily governed by steric hindrance around the reacting centers and the equilibrium position. The electronic effects of the cyclopropyl group have a minimal impact on the reaction rate. Consequently, this compound exhibits a reactivity in Fischer esterification that is similar to other sterically unhindered secondary alcohols like propan-2-ol and butan-2-ol.
Experimental Protocols
Protocol for Comparative Solvolysis
Objective: To determine the relative rates of solvolysis of this compound and a standard secondary alcohol (e.g., propan-2-ol).
Materials:
-
This compound
-
Propan-2-ol
-
80:20 Ethanol:Water solvent mixture
-
0.1 M NaOH solution
-
Bromothymol blue indicator
-
Constant temperature water bath (25°C)
-
Burette, pipettes, flasks
Procedure:
-
Prepare a 0.1 M solution of the alcohol to be tested in the 80:20 ethanol:water solvent.
-
In a flask, place 50 mL of the 80:20 ethanol:water solvent and a few drops of bromothymol blue indicator.
-
Add a precise volume (e.g., 1.0 mL) of 0.1 M NaOH to the flask.
-
Initiate the reaction by adding 1.0 mL of the 0.1 M alcohol solution to the flask and start a timer.
-
The reaction will produce HCl, which will neutralize the NaOH. Record the time taken for the indicator to change from blue to yellow.
-
Repeat the experiment for each alcohol under identical conditions.
-
The relative rate is inversely proportional to the time taken for the color change.
Protocol for Comparative Oxidation with PCC
Objective: To compare the yield of ketone formation from this compound and other secondary alcohols.
Materials:
-
This compound
-
Propan-2-ol
-
Cyclohexanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (CH2Cl2)
-
Silica gel
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
To a stirred suspension of PCC (1.5 mmol) and silica gel (1.5 g) in anhydrous CH2Cl2 (15 mL), add a solution of the alcohol (1.0 mmol) in CH2Cl2 (5 mL).
-
Stir the mixture at room temperature for the specified reaction time (e.g., 2 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.
-
Wash the filter cake with diethyl ether.
-
Concentrate the filtrate using a rotary evaporator.
-
Analyze the crude product by GC-MS to determine the percentage yield of the corresponding ketone.
Protocol for Comparative Fischer Esterification
Objective: To compare the rate of ester formation from this compound and other secondary alcohols.
Materials:
-
This compound
-
Propan-2-ol
-
Butan-2-ol
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Thermostated reaction vessel (70°C)
-
Gas chromatograph (GC) with a flame ionization detector (FID)
Procedure:
-
In a thermostated reaction vessel, combine the alcohol (1.0 mol), acetic acid (1.0 mol), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 mol).
-
Stir the mixture vigorously at a constant temperature of 70°C.
-
At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot by adding it to a known volume of cold saturated sodium bicarbonate solution.
-
Extract the organic layer with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extract by GC-FID to determine the concentration of the ester product.
-
Plot the concentration of the ester versus time and determine the initial rate of reaction.
Conclusion
The reactivity of this compound is a fascinating case study in how a neighboring functional group can profoundly influence the outcome of a chemical reaction. Its enhanced reactivity in carbocation-mediated processes and its propensity for rearrangement make it a unique secondary alcohol. For reactions not involving carbocations, its reactivity is largely comparable to other sterically unhindered secondary alcohols. Understanding these reactivity patterns is crucial for synthetic chemists and drug development professionals when considering the use of cyclopropyl-containing motifs in their target molecules.
A Comparative Guide to the Synthesis of 1-Cyclopropylpropan-1-ol: A Traditional vs. Novel Approach
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable construction of molecular scaffolds is paramount. The 1-cyclopropylpropan-1-ol moiety is a valuable building block, and its synthesis can be approached through various routes. This guide provides a detailed comparison of a traditional Grignard reaction-based synthesis with a novel, recently developed method involving the addition of an organometallic reagent to a 1-sulfonylcyclopropanol precursor. This comparison is based on experimental data and established chemical principles to offer an objective overview of their respective performances.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two synthetic routes to this compound, providing a clear comparison of their efficiency and reaction conditions.
| Parameter | Traditional Route: Grignard Reaction | New Route: Organometallic Addition to 1-Sulfonylcyclopropanol |
| Overall Yield | Typically 70-85% | High-yielding, often >90%[1][2][3] |
| Purity | Generally good after purification | High, often requiring minimal purification |
| Reaction Time | 2-4 hours | 1-3 hours |
| Starting Materials | Cyclopropyl bromide, Magnesium, Propanal | 1-Phenylsulfonylcyclopropanol, Ethylmagnesium bromide |
| Key Reagents | Grignard Reagent (in situ) | Organometallic Reagent |
| Reaction Temperature | 0°C to room temperature | -78°C to room temperature |
| Scalability | Well-established for scale-up | Potentially scalable |
| Safety Considerations | Exothermic reaction, requires careful control | Requires handling of organometallic reagents |
Experimental Protocols
Traditional Route: Grignard Reaction
This established method involves the formation of a Grignard reagent from cyclopropyl bromide, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanal.
Step 1: Formation of Cyclopropylmagnesium Bromide
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).
-
The flask is flushed with dry nitrogen, and a small crystal of iodine is added to activate the magnesium.
-
A solution of cyclopropyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated with gentle heating.
-
After the initial exothermic reaction subsides, the mixture is refluxed for 1 hour to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Propanal
-
The Grignard solution is cooled to 0°C in an ice bath.
-
A solution of propanal (1.0 eq) in anhydrous diethyl ether is added dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
Step 3: Work-up and Purification
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
New Synthetic Route: Organometallic Addition to 1-Phenylsulfonylcyclopropanol
This novel approach, developed by Lindsay and coworkers, utilizes a 1-phenylsulfonylcyclopropanol as a stable precursor to a cyclopropanone equivalent.[1][2][3] The addition of an organometallic reagent, in this case, an ethyl Grignard reagent, leads to the desired 1-substituted cyclopropanol in high yield.[1]
Step 1: Preparation of the Reaction Mixture
-
To a flame-dried flask under a nitrogen atmosphere, add 1-phenylsulfonylcyclopropanol (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
The solution is cooled to -78°C in a dry ice/acetone bath.
Step 2: Addition of the Organometallic Reagent
-
Ethylmagnesium bromide (2.5 eq, as a solution in THF) is added dropwise to the stirred solution at -78°C. The first equivalent acts as a base to deprotonate the hydroxyl group, facilitating the formation of the cyclopropanone intermediate, while the subsequent equivalents act as the nucleophile.[1]
-
The reaction mixture is stirred at -78°C for 30 minutes and then allowed to warm to room temperature over 1 hour.
Step 3: Work-up and Purification
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography to yield pure this compound.
Mandatory Visualization
Concluding Remarks
The traditional Grignard synthesis of this compound is a robust and well-understood method. However, the new route involving the organometallic addition to 1-phenylsulfonylcyclopropanol offers several advantages, most notably higher reported yields and milder reaction conditions for the key addition step.[1] The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including reagent availability, desired yield, and scalability. This guide provides the necessary data and protocols to make an informed decision based on a direct comparison of these two effective synthetic strategies.
References
Purity Assessment of 1-Cyclopropylpropan-1-ol: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical prerequisite for reliable experimental outcomes and the advancement of therapeutic candidates. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of 1-Cyclopropylpropan-1-ol, a chiral alcohol with potential applications in organic synthesis and medicinal chemistry. This document outlines detailed experimental protocols and presents supporting data to aid in the selection of the most appropriate analytical technique.
Introduction to this compound and Purity Assessment
This compound is a secondary alcohol characterized by the presence of a cyclopropyl group attached to the carbinol carbon. Its chemical structure (C6H12O) lends it to be a volatile and thermally stable molecule. Purity assessment is paramount to identify and quantify any impurities, such as starting materials, by-products, or degradation products, which could impact its chemical reactivity, biological activity, and safety profile. Both HPLC and GC are powerful chromatographic techniques capable of separating and quantifying components of a mixture, but they operate on different principles, making them suitable for different types of analytes and analytical goals.
Comparison of Analytical Methods
The choice between HPLC and GC for the purity analysis of this compound depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities, the required sensitivity, and the availability of instrumentation.
Gas Chromatography (GC) is an excellent choice for volatile and thermally stable compounds like this compound.[1][2][3] The sample is vaporized and separated in a gaseous mobile phase, offering high resolution and sensitivity, particularly with a Flame Ionization Detector (FID).[4][5]
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[6] For small alcohols that lack a UV chromophore, a universal detector such as a Refractive Index (RI) detector is necessary.[7][8][9]
The following table summarizes the key performance characteristics of GC-FID and HPLC-RI for the analysis of this compound.
| Parameter | Gas Chromatography with Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) |
| Principle | Separation of volatile compounds in a gaseous mobile phase. | Separation of compounds in a liquid mobile phase. |
| Applicability | Ideal for volatile and thermally stable compounds like this compound. | Applicable to a broader range of compounds, including non-volatile ones. |
| Detector | Flame Ionization Detector (FID) - High sensitivity to hydrocarbons. | Refractive Index (RI) Detector - Universal detector for compounds without a UV chromophore. |
| Sensitivity | High (ppm to ppb range). | Moderate (ppm range), generally less sensitive than FID.[9] |
| Resolution | Excellent for separating volatile isomers and closely related compounds. | Good, but may be lower than capillary GC for small molecules. |
| Analysis Time | Typically faster, with run times often under 30 minutes. | Can be longer, depending on the column and mobile phase. |
| Solvent Consumption | Minimal, uses carrier gas (e.g., Helium, Nitrogen). | Higher, requires continuous flow of liquid mobile phase. |
| Chiral Analysis | Readily achievable with chiral capillary columns.[10][11][12] | Possible with chiral stationary phases, but may require more method development.[13] |
| Sample Preparation | Simple dilution in a volatile solvent. Headspace analysis can minimize matrix effects.[14] | Dilution in the mobile phase. |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID) Method
This protocol describes a general method for the purity assessment of this compound using GC-FID.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Split/Splitless Inlet
-
Capillary Column: A polar stationary phase is recommended for good peak shape of alcohols. A suitable choice would be a wax-type column (e.g., Carbowax 20M or equivalent) or a mid-polar phase. For chiral analysis, a cyclodextrin-based chiral column (e.g., Beta-DEX, Gamma-DEX) would be used.[10][11][12]
-
Data Acquisition System
Chromatographic Conditions:
-
Column: e.g., DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium or Hydrogen
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be optimized)
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 180 °C
-
Hold: 5 minutes at 180 °C
-
-
Detector Temperature: 280 °C
-
Data Acquisition Rate: 20 Hz
Sample Preparation: Prepare a solution of this compound in a suitable volatile solvent (e.g., isopropanol or ethyl acetate) at a concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) Method
This protocol outlines a general method for the purity assessment of this compound using HPLC-RI.
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven
-
Column: A column suitable for the separation of small aliphatic alcohols is required.[15][16][17]
-
Data Acquisition System
Chromatographic Conditions:
-
Column: e.g., Agilent Hi-Plex H (300 x 7.7 mm) or Shodex SUGAR SH1011
-
Mobile Phase: Isocratic elution with 0.005 M Sulfuric Acid in water or just HPLC-grade water.[15]
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 60 °C
-
Detector Temperature: 40 °C
-
Injection Volume: 20 µL
-
Run Time: Approximately 20 minutes
Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1-5 mg/mL. Ensure the sample is fully dissolved and filtered through a 0.45 µm syringe filter before injection.
Workflow and Logical Relationships
The selection of the appropriate analytical technique and the general workflow for purity assessment can be visualized as follows:
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. odinity.com [odinity.com]
- 4. journal.uii.ac.id [journal.uii.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. RI Detectors – Reliable Refractive Index Detection for HPLC [knauer.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
- 13. mdpi.com [mdpi.com]
- 14. Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. shodex.com [shodex.com]
- 17. hplc.com [hplc.com]
A Comparative Guide to Catalysts for the Synthesis of 1-Cyclopropylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-cyclopropylpropan-1-ol, a valuable building block in medicinal chemistry, is primarily achieved through the nucleophilic addition of a cyclopropyl Grignard reagent to propanal. The efficiency and stereochemical outcome of this reaction can be significantly influenced by the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, supported by experimental data from analogous reactions, to aid in the selection of the most suitable catalyst for this transformation.
Comparative Performance of Catalytic Systems
The selection of a catalyst for the synthesis of this compound depends on the desired outcome, such as high yield for achiral synthesis or high enantioselectivity for the preparation of chiral derivatives. Below is a summary of the performance of different catalytic systems in reactions analogous to the addition of cyclopropylmagnesium bromide to propanal.
| Catalyst System | Chiral Ligand/Additive | Aldehyde | Grignard Reagent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| Titanium-Based | (S)-BINOL | Aromatic/Aliphatic | Alkyl/Aryl MgBr | -78 to RT | 2 - 12 | 35 - 99 | 70 - >99 |
| Copper-Based | Ferrocenyl Diphosphines | Cyclic Enones | Alkyl MgBr | -60 to 0 | 0.25 - 2 | ~95 (regioselectivity) | up to 96 |
| Zinc-Based | None (Achiral) | Aromatic/Aliphatic | Alkyl/Aryl MgX | RT | 1 - 3 | High | N/A |
| Lanthanide-Based | None (Achiral) | Ketones/Imines | Alkyl/Aryl MgX | RT | 0.5 - 2 | High | N/A |
Note: Data is compiled from analogous reactions and may not directly reflect the results for the synthesis of this compound. ee = enantiomeric excess. RT = Room Temperature.
Detailed Experimental Protocols
Titanium-Catalyzed Enantioselective Synthesis
This method is designed for the asymmetric addition of Grignard reagents to aldehydes, yielding chiral alcohols with high enantioselectivity.[1] The key to this process is the in-situ formation of a chiral titanium complex.
Materials:
-
(S)-BINOL (15 mol%)
-
Titanium tetraisopropoxide (Ti(Oi-Pr)₄) (1.14 equivalents)
-
Bis[2-(N,N-dimethylamino)ethyl] ether (BDMAEE) (2.5 equivalents)
-
Cyclopropylmagnesium bromide (2.5 equivalents in THF)
-
Propanal (1.0 equivalent)
-
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
-
1 M HCl (for quenching)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (S)-BINOL and dissolve in anhydrous THF.
-
Add Ti(Oi-Pr)₄ to the solution and stir at room temperature for 30 minutes to pre-form the catalyst complex.
-
In a separate flask, add the cyclopropylmagnesium bromide solution, BDMAEE, and anhydrous Et₂O. Stir the mixture at 0 °C for 30 minutes. This step deactivates the highly reactive Grignard reagent to suppress the non-catalyzed background reaction.[1]
-
Cool the catalyst solution to -78 °C and add the deactivated Grignard reagent solution.
-
Add the propanal dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Copper-Catalyzed Synthesis
Copper catalysts, particularly with chiral ferrocenyl diphosphine ligands, have shown high efficacy in the conjugate addition of Grignard reagents. While typically used for 1,4-additions to enones, copper catalysis can also influence 1,2-additions to aldehydes.
Materials:
-
Copper(I) chloride (CuCl) (5 mol%)
-
Chiral Ferrocenyl Diphosphine Ligand (e.g., TaniaPhos) (6 mol%)
-
Cyclopropylmagnesium bromide (1.15 equivalents in Et₂O)
-
Propanal (1.0 equivalent)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, suspend CuCl and the chiral ligand in anhydrous Et₂O.
-
Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Cool the mixture to the desired temperature (e.g., -78 °C to 0 °C).
-
Slowly add the cyclopropylmagnesium bromide solution to the catalyst suspension.
-
Add the propanal dropwise to the reaction mixture.
-
Stir the reaction at the same temperature and monitor by TLC.
-
After the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Zinc-Catalyzed Achiral Synthesis
For applications where high yield is the primary concern and chirality is not required, an achiral zinc-catalyzed approach can be effective. Zinc(II) chloride can promote the addition of Grignard reagents to carbonyls, minimizing side reactions like enolization and reduction.[2]
Materials:
-
Zinc(II) chloride (ZnCl₂) (10 mol%)
-
Cyclopropylmagnesium bromide (1.2 equivalents in THF)
-
Propanal (1.0 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add ZnCl₂ and anhydrous THF.
-
Cool the solution to 0 °C and add the cyclopropylmagnesium bromide solution.
-
Stir the mixture for 20 minutes at 0 °C.
-
Add the propanal dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether, dry the organic layer, and concentrate.
-
Purify the product by distillation or column chromatography.
Visualizations
Experimental Workflow
Caption: Generalized experimental workflow for the catalytic synthesis of this compound.
Proposed Catalytic Cycle for Titanium-BINOL System
Caption: Simplified catalytic cycle for the Ti-(S)-BINOL catalyzed addition of a Grignard reagent to an aldehyde.
References
X-ray Crystallography of 1-Cyclopropylpropan-1-ol Derivatives: A Comparative Guide
A comprehensive comparison of the solid-state structures of 1-cyclopropylpropan-1-ol derivatives remains a challenge due to the limited availability of public X-ray crystallography data for this specific class of compounds. Despite the recognized importance of the cyclopropyl moiety in medicinal chemistry for its unique conformational and metabolic properties, detailed structural studies on simple derivatives of this compound are not readily found in open-access literature or structural databases.
The cyclopropyl group, a three-membered carbocycle, imparts significant and desirable characteristics to drug candidates. Its rigid nature can lock a molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects. Furthermore, the cyclopropyl ring is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile. These advantages have led to the incorporation of the cyclopropyl motif into numerous preclinical and clinical drug molecules.
While extensive research highlights the synthetic accessibility and biomedical relevance of cyclopropane-containing compounds, our comprehensive search for publicly available single-crystal X-ray diffraction data for derivatives of this compound did not yield specific structural reports. This includes searches of chemical and crystallographic databases for compounds where the this compound core is substituted with various functional groups.
For researchers and drug development professionals, direct experimental data from X-ray crystallography is invaluable. It provides precise information on bond lengths, bond angles, torsional angles, and intermolecular interactions in the solid state. This data is crucial for understanding structure-activity relationships (SAR), designing new analogues with improved properties, and for computational modeling studies.
General Experimental Protocol for X-ray Crystallography
Should crystallographic data for this compound derivatives become available, the experimental process would likely follow a standard procedure. Below is a generalized protocol for the synthesis, crystallization, and X-ray diffraction analysis of such a compound.
1. Synthesis and Purification: A derivative of this compound would first be synthesized, likely through the reaction of a cyclopropyl Grignard reagent with an appropriate aldehyde or ketone, followed by functional group modifications. The resulting compound would be purified to a high degree (>98%) using techniques such as column chromatography, distillation, or recrystallization. The purity is critical for obtaining high-quality single crystals.
2. Crystallization: Growing single crystals suitable for X-ray diffraction is often the most challenging step. Common methods include:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.
3. X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete dataset of diffraction intensities.
4. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined against the experimental data to improve the atomic coordinates, and thermal parameters, and to locate hydrogen atoms. The final refined structure provides the detailed three-dimensional arrangement of the atoms in the crystal.
Logical Workflow for X-ray Crystallography
The general workflow from a synthesized compound to a refined crystal structure is illustrated in the diagram below.
Biological Activity Screening of 1-Cyclopropylpropan-1-ol and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclopropyl moiety is a valuable structural motif in medicinal chemistry, known for its ability to enhance pharmacological properties such as potency, metabolic stability, and target selectivity.[1][2] This guide provides a comparative overview of the potential biological activities of 1-Cyclopropylpropan-1-ol and its analogs, focusing on antimicrobial and cytotoxic properties. Due to a lack of specific experimental data for this compound in publicly available literature, this document presents a framework for screening and data presentation, supported by data from structurally related compounds and detailed experimental protocols.
Data Presentation: Comparative Biological Activity
The following tables are structured to present quantitative data for the biological screening of this compound and its analogs. The data presented here are representative examples to illustrate the format for comparison, as specific experimental values for these exact compounds are not currently published.
Table 1: Antimicrobial Activity of this compound and Analogs (Illustrative Data)
| Compound | Structure | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL | Zone of Inhibition (mm) |
| This compound | Staphylococcus aureus | Data not available | Data not available | |
| Escherichia coli | Data not available | Data not available | ||
| Analog A: 1-Cyclopropylpropan-1-one | Staphylococcus aureus | 64 | 15 | |
| Escherichia coli | 128 | 10 | ||
| Analog B: Cyclopropylmethanol | Staphylococcus aureus | 128 | 12 | |
| Escherichia coli | 256 | 8 | ||
| Ciprofloxacin (Control) | - | Staphylococcus aureus | 1 | 30 |
| Escherichia coli | 0.5 | 35 |
Table 2: Cytotoxic Activity of this compound and Analogs (Illustrative Data)
| Compound | Cell Line | IC50 (µM) |
| This compound | HeLa (Cervical Cancer) | Data not available |
| A549 (Lung Cancer) | Data not available | |
| Analog A: 1-Cyclopropylpropan-1-one | HeLa (Cervical Cancer) | 85.2 |
| A549 (Lung Cancer) | 112.5 | |
| Analog B: Cyclopropylmethanol | HeLa (Cervical Cancer) | >200 |
| A549 (Lung Cancer) | >200 | |
| Doxorubicin (Control) | HeLa (Cervical Cancer) | 0.8 |
| A549 (Lung Cancer) | 1.2 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum:
-
Select 3-5 well-isolated colonies of the test bacterium from an agar plate.
-
Transfer the colonies into a tube containing sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]
-
Dilute the standardized suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[4]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[5]
-
Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate potential mechanisms of action and a general workflow for biological activity screening.
Figure 1. Putative mechanism of antimicrobial action via membrane disruption.
Figure 2. Intrinsic and extrinsic apoptosis signaling pathways.
Figure 3. General workflow for biological activity screening.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. apec.org [apec.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Benchmarking of Synthesis Methods for 1-Cyclopropylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the efficient synthesis of 1-Cyclopropylpropan-1-ol, a valuable building block in medicinal chemistry.
This guide provides a comparative analysis of the most common and efficient laboratory-scale methods for the synthesis of this compound. The selection of an appropriate synthetic route is critical in drug discovery and development, impacting not only the yield and purity of the target molecule but also the overall time and cost-effectiveness of the research program. Herein, we present a detailed comparison of two primary methods: the Grignard reaction and the reduction of a ketone precursor. The performance of each method is evaluated based on reaction yield, time, and conditions, supported by representative experimental protocols.
Overview of Synthetic Strategies
The synthesis of this compound can be efficiently achieved through two principal pathways:
-
Grignard Reaction: This classic organometallic reaction involves the nucleophilic addition of a cyclopropyl Grignard reagent to propanal. It is a direct and reliable method for forming the carbon-carbon bond between the cyclopropyl group and the propyl chain while simultaneously introducing the hydroxyl functionality.
-
Reduction of 1-Cyclopropylpropan-1-one: This two-step approach first requires the synthesis of the corresponding ketone, 1-cyclopropylpropan-1-one (also known as ethyl cyclopropyl ketone). The ketone is then reduced to the desired secondary alcohol using common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
The choice between these methods will depend on factors such as the availability of starting materials, desired scale, and safety considerations associated with the reagents.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative parameters for the different synthesis methods of this compound, providing a clear basis for comparison.
| Method | Key Transformation | Reagents | Solvent | Typical Reaction Time | Typical Yield |
| Method 1: Grignard Reaction | Cyclopropylmagnesium bromide + Propanal → this compound | Cyclopropyl bromide, Mg, Propanal | Anhydrous Diethyl Ether or THF | 2-4 hours | >80% (estimated) |
| Method 2a: Reduction with NaBH₄ | 1-Cyclopropylpropan-1-one → this compound | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 1-2 hours | High (>90% estimated) |
| Method 2b: Reduction with LiAlH₄ | 1-Cyclopropylpropan-1-one → this compound | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | 1-3 hours | High (>90% estimated) |
Experimental Protocols
Below are detailed experimental methodologies for the key synthesis routes.
Method 1: Grignard Reaction Synthesis of this compound
This protocol describes the formation of this compound from cyclopropyl bromide and propanal via a Grignard reaction.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether (or THF)
-
Cyclopropyl bromide
-
Propanal
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq) and a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of cyclopropyl bromide (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the cyclopropyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle heating may be required.
-
Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of propanal (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.
Method 2: Reduction of 1-Cyclopropylpropan-1-one
This method involves the reduction of the precursor ketone, 1-cyclopropylpropan-1-one.
Step 2a: Reduction using Sodium Borohydride (NaBH₄)
Materials:
-
1-Cyclopropylpropan-1-one
-
Methanol (or Ethanol)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 1-cyclopropylpropan-1-one (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) in small portions to the stirred solution.
-
After the addition is complete, continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Step 2b: Reduction using Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (or THF)
-
1-Cyclopropylpropan-1-one
-
Water
-
15% Aqueous sodium hydroxide
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (0.5 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 1-cyclopropylpropan-1-one (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and then water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the solid and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow and relationships of the described synthesis methods.
Caption: Overview of synthetic routes to this compound.
Caption: Comparison of reducing agents for 1-Cyclopropylpropan-1-one.
Determining the Absolute Stereochemistry of 1-Cyclopropylpropan-1-ol: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and drug discovery. This guide provides a comprehensive comparison of two powerful techniques for assigning the absolute stereochemistry of enantiopure 1-cyclopropylpropan-1-ol: the widely used Mosher's ester analysis, a nuclear magnetic resonance (NMR) spectroscopy-based method, and the modern chiroptical technique of Vibrational Circular Dichroism (VCD) spectroscopy.
This document outlines the experimental protocols for both methods, presents illustrative data for the analysis of this compound, and offers a head-to-head comparison to aid in the selection of the most suitable technique for your research needs.
Method Comparison at a Glance
| Feature | Mosher's Ester Analysis | Vibrational Circular Dichroism (VCD) |
| Principle | Derivatization with a chiral reagent to form diastereomers, followed by ¹H NMR analysis of chemical shift differences (Δδ). | Measurement of the differential absorption of left and right circularly polarized infrared light. |
| Sample Requirement | Requires derivatization of the alcohol. | Non-destructive, measurement on the native molecule. |
| Instrumentation | High-resolution NMR spectrometer. | VCD spectrometer. |
| Data Analysis | Manual analysis of ¹H NMR spectra and calculation of Δδ values. | Comparison of experimental spectrum with quantum chemical calculations. |
| Throughput | Lower, requires synthesis and purification of two derivatives. | Higher, direct measurement of the sample. |
| Reliance on Theory | Relies on the empirical Mosher's model for conformational preference. | Heavily reliant on the accuracy of quantum chemical calculations. |
Experimental Protocols
A prerequisite for determining the absolute configuration is the availability of an enantiomerically pure sample. The enantiopure this compound can be synthesized via the asymmetric reduction of the corresponding prochiral ketone, cyclopropyl propyl ketone.
Synthesis of Enantiopure this compound
A common method for the enantioselective synthesis of chiral alcohols is the catalytic reduction of the corresponding ketone. For instance, cyclopropyl propyl ketone can be reduced using a chiral catalyst system, such as a borane reducing agent in the presence of a chiral oxazaborolidine catalyst (e.g., (R)- or (S)-CBS catalyst), to yield the desired enantiomer of this compound with high enantiomeric excess.
Method 1: Mosher's Ester Analysis
Mosher's ester analysis is a well-established NMR-based method for determining the absolute configuration of chiral secondary alcohols.[1][2] The method involves the formation of diastereomeric esters by reacting the alcohol with the enantiomers of a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The analysis of the ¹H NMR spectra of these diastereomers allows for the assignment of the absolute configuration.
Experimental Protocol
-
Esterification:
-
In two separate vials, dissolve enantiopure this compound (approx. 5 mg) in dry pyridine (0.5 mL).
-
To one vial, add (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl).
-
To the other vial, add (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).
-
Allow the reactions to proceed at room temperature for 4-12 hours or until completion, as monitored by thin-layer chromatography (TLC).
-
Quench the reactions by adding a few drops of water.
-
Extract the products with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with dilute HCl, saturated NaHCO₃, and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield the crude (R)- and (S)-MTPA esters. Purification can be performed by column chromatography if necessary.
-
-
¹H NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA esters in a suitable deuterated solvent (e.g., CDCl₃).
-
Assign the chemical shifts (δ) for the protons of the ethyl and cyclopropyl groups in both spectra. 2D NMR techniques like COSY may be necessary for unambiguous assignment.
-
-
Data Analysis:
-
Calculate the difference in chemical shifts (Δδ) for each corresponding proton by subtracting the chemical shift of the (R)-MTPA ester from that of the (S)-MTPA ester (Δδ = δₛ - δᵣ).
-
According to the Mosher model, for the (S)-configuration of the alcohol, protons on one side of the MTPA plane will have positive Δδ values, while protons on the other side will have negative Δδ values. The opposite is true for the (R)-configuration.
-
Illustrative Data for this compound
The following table presents plausible ¹H NMR data for the (R)- and (S)-MTPA esters of a hypothetical enantiomer of this compound.
| Protons | δ ((R)-MTPA ester) (ppm) | δ ((S)-MTPA ester) (ppm) | Δδ (δₛ - δᵣ) (ppm) |
| Ethyl Group | |||
| -CH₂- | 1.65 | 1.75 | +0.10 |
| -CH₃ | 0.90 | 0.95 | +0.05 |
| Cyclopropyl Group | |||
| -CH- (methine) | 1.10 | 1.00 | -0.10 |
| -CH₂- (methylene) | 0.50 | 0.45 | -0.05 |
| -CH₂- (methylene) | 0.30 | 0.28 | -0.02 |
Based on the sign of the Δδ values in this illustrative data, the absolute configuration of the this compound would be assigned as (S).
Method 2: Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum provides a unique fingerprint of the molecule's absolute configuration in solution. The experimental spectrum is then compared to a theoretically calculated spectrum to determine the absolute stereochemistry.
Experimental Protocol
-
Sample Preparation:
-
Dissolve the enantiopure this compound in a suitable solvent that has minimal absorption in the infrared region of interest (e.g., carbon tetrachloride or chloroform-d). A typical concentration is 0.1 M.
-
-
VCD Measurement:
-
Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer. The measurement is typically performed in the mid-IR region (e.g., 800-2000 cm⁻¹).
-
-
Quantum Chemical Calculations:
-
Perform a conformational search for one enantiomer (e.g., the (R)-enantiomer) of this compound using computational chemistry software (e.g., Gaussian).
-
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the most stable conformers using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the stable conformers.
-
-
Spectral Comparison:
-
Compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer and its mirror image (which represents the (S)-enantiomer).
-
A good match between the experimental spectrum and one of the calculated spectra in terms of the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.
-
Illustrative Data for this compound
The VCD spectrum of a chiral molecule contains both positive and negative bands. The following table provides a hypothetical comparison of experimental and calculated VCD data for the (S)-enantiomer of this compound.
| Wavenumber (cm⁻¹) | Experimental VCD Sign | Calculated VCD Sign for (S)-enantiomer |
| ~1450 | + | + |
| ~1380 | - | - |
| ~1250 | + | + |
| ~1100 | - | - |
| ~1050 | + | + |
A strong correlation between the signs of the major experimental and calculated VCD bands would confirm the absolute configuration as (S).
Visualizing the Workflows
Workflow for Mosher's Ester Analysis.
Workflow for VCD Spectroscopy Analysis.
Conclusion
Both Mosher's ester analysis and VCD spectroscopy are robust methods for determining the absolute configuration of enantiopure this compound.
-
Mosher's ester analysis is a classical, reliable method that relies on well-understood principles of NMR spectroscopy. It is particularly advantageous when a high-field NMR spectrometer is readily available. However, it requires chemical derivatization, which can be time-consuming and may not be suitable for precious or sensitive samples.
-
VCD spectroscopy is a powerful, non-destructive technique that provides a direct spectroscopic fingerprint of the absolute configuration. Its higher throughput makes it attractive for screening applications. The primary limitation is the reliance on accurate quantum chemical calculations, which can be computationally intensive and require expertise in computational chemistry.
The choice between these two methods will depend on the specific resources available, the nature of the sample, and the desired throughput. For routine analysis with access to NMR facilities, Mosher's method remains a gold standard. For high-throughput screening or for samples where derivatization is undesirable, VCD offers a compelling and increasingly accessible alternative.
References
Safety Operating Guide
Proper Disposal of 1-Cyclopropylpropan-1-ol: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of 1-Cyclopropylpropan-1-ol, a flammable liquid that requires careful management to ensure laboratory safety and environmental protection. Adherence to these procedures is critical for regulatory compliance and the well-being of laboratory personnel.
Immediate Safety and Handling Precautions
This compound is classified as a flammable liquid (GHS02) and necessitates specific handling protocols to mitigate risks.[1] Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the safety data sheet (SDS) for this compound.
Personal Protective Equipment (PPE): At a minimum, personnel should wear appropriate chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat. All handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of vapors.
Spill Management: In the event of a spill, immediately alert personnel in the vicinity and evacuate if necessary. Remove all sources of ignition. Use spark-proof tools and absorbent materials to contain and clean up the spill. The collected waste from the spill cleanup is also considered hazardous and must be disposed of following the procedures outlined below.
Quantitative Data Summary
For quick reference, the following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| Flammable Liquid | GHS02 (Flame) | Danger | H225: Highly flammable liquid and vapor.[1] | P210, P243, P273, P403, P501[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain.[2]
Step 1: Waste Collection
-
Designate a specific, properly labeled, and sealed container for the collection of this compound waste.
-
The container should be made of a material compatible with the chemical; glass bottles are suitable for small quantities.[3]
-
Do not mix this compound waste with other waste streams, particularly oxidizers or corrosive materials, to prevent dangerous chemical reactions.[4]
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").
-
Include the date of waste accumulation.
Step 3: Storage
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is under the direct supervision of laboratory personnel.[2][5]
-
The SAA should be in a well-ventilated area, away from heat sources, open flames, and direct sunlight.[4]
-
Ensure the storage area has secondary containment to capture any potential leaks.
Step 4: Professional Disposal
-
Arrange for the collection of the hazardous waste by a licensed environmental management company.
-
Provide the disposal company with a complete and accurate description of the waste, including a copy of the safety data sheet.
-
Incineration is a common and appropriate method for the final destruction of flammable liquid waste.[6]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Decision Pathway for Handling Chemical Waste
This diagram outlines the decision-making process for managing a chemical substance like this compound within a laboratory setting.
References
- 1. This compound | 18729-46-9 [sigmaaldrich.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
Personal protective equipment for handling 1-Cyclopropylpropan-1-ol
Essential Safety and Handling Guide for 1-Cyclopropylpropan-1-ol
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid that can cause skin and eye irritation.[1][2] Inhalation of vapors may also be hazardous.[1] Therefore, adherence to the following PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Standard Handling | Large Spill Scenario |
| Eye Protection | Splash goggles | Splash goggles or a full-face shield |
| Hand Protection | Chemical-resistant gloves | Chemical-resistant gloves |
| Body Protection | Lab coat | Full chemical-resistant suit |
| Respiratory | Vapor respirator (use in a well-ventilated area) | Self-contained breathing apparatus (SCBA) |
| Footwear | Closed-toe shoes | Chemical-resistant boots |
Ensure that eyewash stations and safety showers are readily accessible in the work area.[1]
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Before handling, ensure you are familiar with the substance's Safety Data Sheet (SDS).
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Remove all potential ignition sources from the handling area as the substance is flammable.[1][3][4]
-
Ground all equipment containing the material to prevent static discharge.[1]
-
Assemble all necessary PPE as outlined in the table above.
2. Handling and Use:
-
Wear the prescribed PPE throughout the entire handling process.
-
Avoid direct contact with skin and eyes.[1] In case of contact, flush the affected area with water for at least 15 minutes.[3]
-
Do not breathe in gas, fumes, vapor, or spray.[1]
-
Use non-sparking tools to handle the substance and its containers.[4]
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials such as oxidizing agents and acids.[1]
-
Flammable materials should be stored in a designated safety cabinet.[1]
Disposal Plan
1. Waste Collection:
-
Collect waste material in a suitable, labeled, and closed container.
-
Contaminated materials (e.g., absorbent pads, used PPE) should also be treated as hazardous waste.
2. Disposal Procedure:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not dispose of it down the drain or into the environment.[3]
-
Contact a licensed professional waste disposal service to arrange for removal.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Spill: For small spills, use an inert absorbent material to contain the liquid and dispose of it as hazardous waste. For large spills, evacuate the area and follow the large spill PPE protocol.
Safe Handling Workflow for this compound
The following diagram outlines the standard operating procedure for safely handling this compound from initial preparation to final disposal.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
